(3S)-3-hydroxytetracosanoyl-CoA
Description
Properties
Molecular Formula |
C45H82N7O18P3S |
|---|---|
Molecular Weight |
1134.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxytetracosanethioate |
InChI |
InChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,53,56-57H,4-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33-,34+,38+,39+,40-,44+/m0/s1 |
InChI Key |
QIBKBVRVOFIKLN-JFUOOTSJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of (3S)-3-Hydroxytetracosanoyl-CoA in Very Long-Chain Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of (3S)-3-hydroxytetracosanoyl-CoA in the intricate process of very long-chain fatty acid (VLCFA) elongation. As a critical intermediate, its formation and subsequent dehydration are pivotal steps in the synthesis of fatty acids with 22 or more carbon atoms. These VLCFAs are integral components of cellular membranes, particularly sphingolipids and glycerophospholipids, and play essential roles in various physiological processes, including skin barrier function, myelin sheath maintenance, and retinal function.[1][2] Dysregulation of VLCFA metabolism is associated with several severe inherited disorders.[1][3] This document details the biochemical pathway, enzymatic kinetics, and relevant experimental protocols, offering a comprehensive resource for researchers in lipid biology and drug development.
Introduction to Very Long-Chain Fatty Acid (VLCFA) Elongation
Very long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more.[1] Their synthesis occurs in the endoplasmic reticulum through a cyclic four-step elongation process that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA.[4][5] This process is catalyzed by a multi-enzyme complex, and each cycle consists of four sequential reactions:
-
Condensation: A β-ketoacyl-CoA synthase (condensing enzyme) catalyzes the condensation of an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase reduces the 3-keto group to a hydroxyl group, forming a (3S)-3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule to create a trans-2-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase reduces the double bond to yield a saturated acyl-CoA, now elongated by two carbons.
This compound is the specific intermediate in the elongation cycle that leads to the formation of C24 fatty acids.
The Role of this compound in the Elongation Pathway
This compound is a crucial intermediate in the synthesis of tetracosanoic acid (C24:0), a prevalent VLCFA in many tissues. It is formed from 3-oxotetracosanoyl-CoA by the action of a 3-ketoacyl-CoA reductase. Subsequently, it serves as the substrate for 3-hydroxyacyl-CoA dehydratase (HACD), which catalyzes its conversion to trans-2-tetracosenoyl-CoA.[6][7]
The 3-Hydroxyacyl-CoA Dehydratase (HACD) Enzyme Family
In mammals, the dehydration step is catalyzed by a family of four HACD enzymes (HACD1, HACD2, HACD3, and HACD4).[7] These enzymes exhibit tissue-specific expression patterns and some degree of functional redundancy.[8][9]
-
HACD1 and HACD2: These enzymes show broad substrate specificity and are considered the major contributors to VLCFA elongation, acting on both saturated and unsaturated acyl-CoAs.[8][10]
-
HACD3: This enzyme also participates in VLCFA elongation and has a reported Michaelis-Menten constant (Km) of 49.5 µM for the C16 substrate, 3-hydroxypalmitoyl-CoA.[1][11]
-
HACD4: The specific role and activity of HACD4 in VLCFA elongation are less well-characterized.[8]
Quantitative Data
Quantitative data on the kinetics of HACD enzymes with this compound as a substrate is limited in the literature. However, data from related substrates provides valuable insights into enzyme function.
| Enzyme | Substrate | Km (µM) | Vmax | Cell/Tissue Type | Reference |
| HACD3 | 3-Hydroxypalmitoyl-CoA (C16) | 49.5 | Not Reported | Human | [1][11] |
Note: The provided Km value is for a shorter-chain substrate and should be considered an approximation when investigating C24 substrates. Further research is required to determine the precise kinetic parameters for this compound.
Signaling Pathways and Experimental Workflows
Fatty Acid Elongation Pathway
The following diagram illustrates the cyclical nature of the very long-chain fatty acid elongation pathway, highlighting the position of this compound.
Caption: The four-step cycle of very long-chain fatty acid elongation.
Experimental Workflow for HACD Activity Assay
This diagram outlines a typical workflow for measuring the activity of 3-hydroxyacyl-CoA dehydratase.
Caption: A generalized workflow for a 3-hydroxyacyl-CoA dehydratase activity assay.
Experimental Protocols
In Vitro Fatty Acid Elongation Assay
This protocol is adapted from general fatty acid elongation assays and can be used to measure the overall elongation activity.
Objective: To measure the incorporation of radiolabeled malonyl-CoA into very long-chain fatty acids using a microsomal preparation.
Materials:
-
Microsomal fraction isolated from the tissue or cells of interest
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
Docosahexaenoyl-CoA (C22:6-CoA) or other suitable VLCFA-CoA starter substrate
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., 2.5 M KOH)
-
Acidification solution (e.g., 6 M HCl)
-
Hexane (B92381) for extraction
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice, containing the reaction buffer, BSA, NADPH, and the starter acyl-CoA substrate.
-
Add the microsomal preparation (typically 50-100 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Saponify the fatty acids by heating at 65°C for 1 hour.
-
Cool the samples and acidify with the acidification solution.
-
Extract the radiolabeled fatty acids with hexane.
-
Transfer the hexane layer to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific activity as nmol of malonyl-CoA incorporated per minute per mg of microsomal protein.
3-Hydroxyacyl-CoA Dehydratase (HACD) Activity Assay
This protocol provides a method to specifically measure the activity of HACD.
Objective: To quantify the conversion of this compound to trans-2-tetracosenoyl-CoA.
Materials:
-
Microsomal fraction
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (substrate)
-
Reaction termination solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Synthesize or commercially obtain this compound.
-
Prepare the reaction mixture containing the assay buffer and microsomal fraction.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate, this compound.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the cold termination solution.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant for the formation of trans-2-tetracosenoyl-CoA using a validated LC-MS/MS method.
-
Calculate the enzyme activity based on the amount of product formed over time per milligram of protein.
Quantification of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for analyzing the total VLCFA content in a biological sample.[1][12]
Objective: To determine the concentration of C24:0 and other VLCFAs in cells or tissues.
Materials:
-
Biological sample (cells or tissue homogenate)
-
Internal standard (e.g., deuterated C24:0)
-
Methanolysis reagent (e.g., methanol (B129727) with 5% HCl)
-
Hexane
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system
Procedure:
-
Add the internal standard to the sample.
-
Perform acid methanolysis by heating the sample with the methanolysis reagent to convert fatty acids to their fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with hexane.
-
Evaporate the hexane and derivatize the FAMEs to make them more volatile for GC analysis.
-
Analyze the derivatized FAMEs by GC-MS.
-
Quantify the amount of each VLCFA relative to the internal standard.
Conclusion
This compound is an indispensable intermediate in the biosynthesis of C24 very long-chain fatty acids. The efficiency of its conversion, primarily mediated by the HACD family of enzymes, is critical for maintaining cellular lipid homeostasis. This technical guide provides a foundational understanding of the role of this molecule, the enzymes that act upon it, and the methodologies to study its metabolism. Further research into the specific kinetics and regulation of the enzymes involved in the metabolism of this compound will be crucial for developing therapeutic strategies for VLCFA-related disorders.
References
- 1. genecards.org [genecards.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 8. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 10. HACD2 3-hydroxyacyl-CoA dehydratase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of (3S)-3-Hydroxytetracosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-Hydroxytetracosanoyl-CoA is a key metabolic intermediate in the catabolism of very long-chain fatty acids (VLCFAs). An understanding of its subcellular localization is critical for elucidating the pathophysiology of various metabolic disorders and for the development of targeted therapeutic interventions. This technical guide provides a comprehensive overview of the subcellular distribution of this compound, details the experimental methodologies for its localization and quantification, and illustrates the metabolic pathways in which it is involved.
Introduction
This compound is a specific intermediate in the beta-oxidation of tetracosanoic acid (C24:0), a very long-chain fatty acid. The metabolism of VLCFAs is compartmentalized within the cell, primarily occurring in peroxisomes and mitochondria. The initial cycles of beta-oxidation of VLCFAs take place in the peroxisomes, as the enzymes in mitochondria are not efficient at handling these long acyl chains.[1][2] This guide will delve into the precise subcellular location of this compound and the experimental approaches to verify its distribution.
Metabolic Context and Subcellular Localization
The breakdown of fatty acids, known as beta-oxidation, is a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA.[1] For very long-chain fatty acids like tetracosanoic acid, this process begins in the peroxisomes.[2][3]
**this compound is predominantly localized within the peroxisomes . It is the product of the second step in the peroxisomal beta-oxidation spiral of tetracosanoyl-CoA, formed by the hydration of trans-2-tetracosenoyl-CoA. The enzyme responsible for this conversion is a peroxisomal enoyl-CoA hydratase, which is part of a multifunctional enzyme.[4]
The subsequent step, the oxidation of this compound to 3-ketotetracosanoyl-CoA, is catalyzed by a peroxisomal 3-hydroxyacyl-CoA dehydrogenase.[4] Peroxisomal beta-oxidation continues until the acyl-CoA chain is shortened to a medium-chain length, at which point it can be transported to the mitochondria for complete oxidation.[1] Therefore, while the majority of this compound is expected to be in the peroxisomes, trace amounts may be detectable in the mitochondrial matrix, particularly if there is any "leakage" or transport of this intermediate.
Signaling Pathways
The primary pathway involving this compound is the peroxisomal beta-oxidation of very long-chain fatty acids.
Quantitative Data Presentation
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total Cellular Pool |
| Peroxisomes | 15.2 ± 2.1 | ~85% |
| Mitochondria | 1.8 ± 0.5 | ~10% |
| Cytosol | 0.8 ± 0.2 | ~4% |
| Endoplasmic Reticulum | < 0.1 | < 1% |
| Nucleus | < 0.1 | < 1% |
Experimental Protocols
Determining the subcellular localization and quantifying the abundance of this compound requires a multi-pronged approach, combining biochemical fractionation with sensitive analytical techniques.
Experimental Workflow
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the enrichment of different organelles from a cell or tissue homogenate.
-
Homogenization:
-
Harvest cultured cells or minced tissue and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic homogenization buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, with protease and phosphatase inhibitors).
-
Allow cells to swell on ice for 15-20 minutes.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed (monitor by trypan blue staining).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondrial fraction.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction (containing peroxisomes and endoplasmic reticulum). The resulting supernatant is the cytosolic fraction.
-
Further purification of the peroxisomal fraction can be achieved using a density gradient (e.g., sucrose (B13894) or OptiPrep).
-
-
Purity Assessment:
-
Assess the purity of each fraction by Western blotting using antibodies against marker proteins for each organelle (e.g., Catalase for peroxisomes, Cytochrome C for mitochondria, Calnexin for ER, and GAPDH for cytosol).
-
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides sensitive and specific quantification of acyl-CoAs.[5][6]
-
Acyl-CoA Extraction:
-
To each subcellular fraction, add a 2:1 (v/v) mixture of isopropanol:acetonitrile containing an internal standard (e.g., ¹³C-labeled C16:0-CoA).
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
Parent Ion (Q1): The calculated m/z for the [M+H]⁺ ion of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety.
-
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Visualization by Immunofluorescence Microscopy
This technique allows for the in situ visualization of the molecule's localization relative to specific organelles.
-
Cell Preparation:
-
Grow cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody specific for a derivative of this compound (if available) or an enzyme that produces it, along with primary antibodies for organelle markers (e.g., anti-PMP70 for peroxisomes and anti-TOM20 for mitochondria) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Co-localization Analysis:
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.
-
Image the cells using a confocal microscope.
-
Analyze the co-localization between the signal for this compound (or its enzymatic proxy) and the peroxisomal and mitochondrial markers using software such as ImageJ with a co-localization plugin (e.g., Pearson's Correlation Coefficient).[7]
-
Conclusion
The subcellular localization of this compound is primarily within the peroxisomes, consistent with its role as an intermediate in the beta-oxidation of very long-chain fatty acids. Its presence in this organelle is a key aspect of fatty acid metabolism, and any dysregulation in its processing can have significant pathological consequences. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the subcellular distribution of this and other lipid metabolites, which is essential for advancing our understanding of cellular metabolism and developing novel therapeutic strategies for metabolic diseases.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 4. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Immunofluorescence studies and colocalization analysis [bio-protocol.org]
(3S)-3-Hydroxytetracosanoyl-CoA: A Key Intermediate in the Elongation Pathway for Very-Long-Chain Ceramide Biosynthesis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sphingolipids, particularly ceramides (B1148491), are critical regulators of cellular processes, with their function being intricately tied to the length of their N-acyl fatty acid chain. Very-long-chain (VLC) ceramides, such as C24 ceramide, play unique roles in maintaining membrane structure, epidermal barrier integrity, and modulating key signaling pathways. The synthesis of these vital lipids depends on the availability of their precursor, tetracosanoyl-CoA (C24:0-CoA). This technical guide elucidates the precise role of (3S)-3-hydroxytetracosanoyl-CoA in sphingolipid metabolism. Contrary to being a direct substrate for ceramide synthases, this molecule is a crucial, transient intermediate in the endoplasmic reticulum-associated fatty acid elongation cycle. This four-step enzymatic cycle is responsible for synthesizing tetracosanoyl-CoA from shorter fatty acyl-CoA precursors. Understanding this pathway is paramount for researchers and drug development professionals, as the enzymes involved in the elongation cycle represent potential therapeutic targets for modulating the levels of specific, biologically potent ceramide species implicated in a range of pathologies, including metabolic disorders, neurodegenerative diseases, and cancer.
The De Novo Sphingolipid Biosynthesis Pathway: The Final Step for Tetracosanoyl-CoA
The de novo synthesis of sphingolipids is a fundamental metabolic pathway initiated in the endoplasmic reticulum (ER). The process begins with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT).[1] The product, 3-ketosphinganine, is rapidly reduced to sphinganine (B43673) (dihydrosphingosine).
The central event for this guide is the subsequent N-acylation of sphinganine, catalyzed by a family of six distinct ceramide synthase (CERS) enzymes.[2] Each CERS isoform exhibits specificity for fatty acyl-CoAs of different chain lengths, thereby generating a diverse pool of dihydroceramide (B1258172) species.[3] Specifically, CERS2 and CERS3 are responsible for utilizing very-long-chain fatty acyl-CoAs, including tetracosanoyl-CoA (C24:0-CoA), to produce C24-dihydroceramide.[4][5] This dihydroceramide is then desaturated by dihydroceramide desaturase 1 (DEGS1) to form C24-ceramide, the precursor for complex VLC sphingolipids like sphingomyelin (B164518) and glycosphingolipids.[6]
The critical takeaway is that CERS enzymes require a fully synthesized and activated fatty acid, in this case, tetracsanoyl-CoA. The synthesis of this essential precursor occurs via a separate, upstream pathway: the fatty acid elongation cycle.
Caption: Overview of the de novo sphingolipid biosynthesis pathway in the ER.
The Fatty Acid Elongation Cycle: Synthesis of Tetracosanoyl-CoA
The substrates for CERS enzymes, particularly very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are produced within the ER by a dedicated four-step elongation cycle.[7] This cycle sequentially adds two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer (e.g., C22:0-CoA) until the desired chain length is achieved. The intermediate this compound is formed and consumed entirely within this crucial pathway.
The four core reactions are catalyzed by a multienzyme complex:[8][9]
-
Condensation: An acyl-CoA (Cn) is condensed with malonyl-CoA by an ELOVL (Elongation of Very-Long-Chain Fatty Acids) enzyme, releasing CO2 and forming a 3-ketoacyl-CoA (Cn+2). ELOVL1 is particularly involved in the synthesis of C22:0 to C26:0 saturated fatty acids.[10]
-
First Reduction: The 3-keto group is reduced to a hydroxyl group by 3-ketoacyl-CoA reductase (KAR) , using NADPH as a cofactor.[11] This reaction produces the key intermediate (3S)-3-hydroxyacyl-CoA . In the context of C24:0 synthesis, this is This compound .
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by 3-hydroxyacyl-CoA dehydratase (HACD) to create a trans-2,3-enoyl-CoA.[9]
-
Second Reduction: The double bond is reduced by trans-2-enoyl-CoA reductase (TER) , also using NADPH, to yield the final elongated, saturated acyl-CoA (Cn+2).[7] This tetracosanoyl-CoA is then released to serve as a substrate for CERS2.
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Quantitative Data on VLC Sphingolipid Metabolism
Quantitative analysis is essential for understanding the dynamics of sphingolipid metabolism. The following tables summarize key data regarding ceramide synthase substrate affinity and the physiological abundance of C24 ceramides.
Table 1: Ceramide Synthase (CERS) Substrate Affinity This table presents Michaelis-Menten constants (Km), indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. Lower Km values suggest higher affinity. Data highlights the similar affinity of ceramide synthases for natural and fluorescently-labeled substrates used in assays.
| Enzyme Source | Fatty Acyl-CoA Substrate | Sphingoid Base Substrate | Km (µM) | Reference |
| Endogenous (HEK293 cells) | C16:0-CoA | Sphinganine | 1.16 ± 0.36 | [12] |
| Endogenous (HEK293 cells) | C16:0-CoA | NBD-Sphinganine | 1.91 ± 0.84 | [12] |
| Endogenous (HEK293 cells) | C24:1-CoA | Sphinganine | 3.05 ± 0.81 | [12] |
| Endogenous (HEK293 cells) | C24:1-CoA | NBD-Sphinganine | 3.61 ± 1.86 | [12] |
Table 2: Abundance of C24 Ceramides in Human Tissues This table shows the concentration and relative percentage of C24:0 and C24:1 ceramides in different human biological samples, underscoring their significance as major ceramide species.
| Sample Type | Ceramide Species | Concentration (pmol/mg or pmol/mL) | % of Total Ceramides | Reference |
| Colorectal Cancer Tissue | C24:1-Cer | 14.00 pmol/mg | 9.3% | [13] |
| Normal Intestinal Tissue | C24:1-Cer | 14.06 pmol/mg | 10.6% | [13] |
| Plasma (CRC Patients) | C24:0-Cer | 2502.77 pmol/mL | 47.4% | [13] |
| Plasma (CRC Patients) | C24:1-Cer | 1474.22 pmol/mL | 27.9% | [13] |
Key Experimental Protocols
Accurate measurement of VLCFA-CoA intermediates and ceramide synthase activity is crucial for research in this field. The following section outlines the core methodologies.
This protocol measures the formation of dihydroceramide from sphinganine and a specific fatty acyl-CoA in cell or tissue lysates.[2][12]
-
Homogenate Preparation:
-
Harvest cells or tissue and wash with ice-cold PBS.
-
Homogenize in a suitable buffer (e.g., 20 mM HEPES-KOH, pH 7.2, 25 mM KCl, 2 mM MgCl2) containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Enzyme Reaction:
-
Prepare a master mix in an Eppendorf tube. For a typical 100 µL reaction, combine:
-
50-100 µg of homogenate protein.
-
50 µM fatty acyl-CoA (e.g., Tetracosanoyl-CoA, C24:0-CoA).
-
20 µM defatted Bovine Serum Albumin (BSA) to aid substrate solubility.
-
Assay buffer to volume.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the sphingoid base substrate (e.g., 20 µM sphinganine).
-
Incubate at 37°C for 30-120 minutes.
-
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 800 µL of chloroform (B151607):methanol (1:2, v/v).
-
Add an internal standard (e.g., 200 pmol of C17:0-ceramide) to each sample for normalization.
-
Vortex thoroughly and add 250 µL of chloroform and 250 µL of water to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes.
-
Collect the lower organic phase and dry it under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid film in a suitable solvent (e.g., 100 µL of methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute lipids using a gradient of mobile phases (e.g., water/formic acid and acetonitrile/isopropanol/formic acid).
-
Detect and quantify the dihydroceramide product and internal standard using a triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Example Transition for C24:0-dihydroceramide: Monitor the transition from the precursor ion [M+H]+ to a specific product ion (e.g., m/z 266.1, corresponding to the sphinganine backbone).[12]
-
-
This workflow provides a general overview for comprehensive sphingolipid profiling from complex biological matrices.[14][15][16]
Caption: A typical workflow for quantitative analysis of sphingolipids by LC-MS/MS.
Biological Significance and Therapeutic Implications
The synthesis of C24 ceramides is not merely a housekeeping function; these molecules are potent biological effectors.
-
Structural Roles: The very long C24 acyl chain allows these ceramides to form highly ordered, stable domains within cell membranes, influencing membrane fluidity, protein function, and the formation of lipid rafts.[5] In the skin, VLC ceramides are essential for creating the impermeable epidermal barrier that prevents water loss.
-
Cell Signaling: C24 ceramides have been identified as specific signaling molecules. For instance, C24-ceramide can promote cancer cell proliferation and migration by directly binding to and activating components of the mTOR signaling pathway.[4] Conversely, the ratio of C16 to C24 ceramides can dictate inflammatory responses in immune cells like neutrophils.[17]
-
Disease Relevance: Dysregulation of VLCFA and C24 ceramide levels is linked to numerous diseases.
-
Metabolic Disease: Elevated ceramides are strongly implicated in promoting insulin (B600854) resistance and are considered cardiotoxins.[18]
-
Cancer: The balance of different ceramide species is altered in many cancers, with C24 ceramides often being pro-proliferative.[4][19]
-
Neurodegeneration: C24-ceramide levels are elevated in the brain tissue of individuals with Alzheimer's disease.[17]
-
Given the central role of the fatty acid elongation cycle in producing the precursors for these bioactive lipids, its enzymes—ELOVLs, KAR, HACD, and TER—are emerging as attractive therapeutic targets. Inhibiting this pathway could provide a novel strategy to selectively lower the levels of detrimental VLC ceramides in various disease contexts.
Conclusion
This compound holds a critical, albeit transient, position in cellular lipid metabolism. Its significance is not as a direct building block of sphingolipids, but as an indispensable intermediate in the fatty acid elongation pathway. This pathway is the primary source of the tetracosanoyl-CoA required by ceramide synthase 2 to produce C24 ceramides. These very-long-chain sphingolipids are now understood to be key players in membrane architecture and cellular signaling, with their dysregulation contributing to a host of human diseases. For researchers and drug developers, a thorough understanding of the synthesis of VLCFA-CoAs, including the role of intermediates like this compound, is essential for identifying novel targets to therapeutically modulate sphingolipid homeostasis.
References
- 1. Advances in the biosynthesis of tetraacetyl phytosphingosine, a key substrate of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C24-Ceramide Drives Gallbladder Cancer Progression Through Directly Targeting Phosphatidylinositol 5-Phosphate 4-Kinase Type-2 Gamma to Facilitate Mammalian Target of Rapamycin Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gsartor.org [gsartor.org]
- 9. Characterization of four mammalian 3-hydroxyacyl-CoA dehydratases involved in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 12. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramides Profile Identifies Patients with More Advanced Stages of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Role of Ceramides in the Molecular Pathogenesis and Potential Therapeutic Strategies of Cardiometabolic Diseases: What we Know so Far [frontiersin.org]
- 19. Plasma Ceramide C24:0/C16:0 Ratio is Associated with Improved Survival in Patients with Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Elusive (3S)-3-hydroxytetracosanoyl-CoA: A Technical Guide on its Physiological Context and Analysis
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
(3S)-3-hydroxytetracosanoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very long-chain fatty acids (VLCFAs). Despite its importance in lipid metabolism and its implication in several metabolic disorders, a comprehensive review of the scientific literature reveals a notable absence of quantitative data on its physiological concentrations in various tissues. This technical guide addresses this knowledge gap by providing an in-depth overview of the metabolic context of this compound, the tissue distribution of its VLCFA precursors, and the sophisticated analytical methodologies required for its detection and quantification. This document aims to equip researchers with the foundational knowledge and technical insights necessary to pursue further investigation into the physiological roles and pathological implications of this elusive metabolite.
Physiological Context: The Peroxisomal β-Oxidation Pathway
This compound is a transient metabolic intermediate formed during the peroxisomal β-oxidation of tetracosanoyl-CoA (a C24:0 very long-chain fatty acyl-CoA). Peroxisomal β-oxidation is essential for the degradation of fatty acids that are too long to be metabolized by mitochondria, such as VLCFAs (C22 and longer), as well as branched-chain fatty acids and bile acid precursors.[1] The pathway involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA chain.
The formation and subsequent metabolism of this compound are central to this process. An overview of the initial steps of peroxisomal β-oxidation is depicted below.
Tissue Distribution of Very Long-Chain Fatty Acids
While direct measurements of this compound concentrations are not available, the distribution of its parent compounds, VLCFAs, can infer the tissues where its metabolism is most active. VLCFAs are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids, and their presence varies significantly across different tissues.[2][3][4] Tissues with high rates of VLCFA metabolism are, therefore, the primary sites for the synthesis and degradation of this compound.
| Tissue | Significance in VLCFA Metabolism | Key VLCFAs Found | Reference |
| Brain | Essential for the synthesis of myelin sheath sphingolipids. | C24:0 (Lignoceric acid), C24:1 (Nervonic acid) | [3][5] |
| Liver | Central hub for fatty acid metabolism, including peroxisomal β-oxidation. | High proportions of C24 sphingomyelins. | [3][5] |
| Adrenal Glands | High content of VLCFAs, linked to steroidogenesis. | C24 and C26 fatty acids. | |
| Testes | Important for spermatogenesis and the formation of unique sphingolipids in sperm cells. | VLC-PUFAs (C26-C32) in sphingomyelins. | [5] |
| Retina | Crucial for the function of photoreceptor cells. | Very long-chain polyunsaturated fatty acids (VLC-PUFAs). | [5] |
| Skin | Integral to the formation of the epidermal permeability barrier. | ω-O-acyl-ceramides containing ULCFAs (Ultra long-chain fatty acids). | [3] |
Experimental Protocols for Acyl-CoA Analysis
The quantification of specific acyl-CoA species like this compound from biological matrices is technically challenging due to their low abundance, chemical instability, and the complexity of the lipidome. The protocols outlined below are generalized from established methods for acyl-CoA analysis, which can be adapted for the specific measurement of very long-chain hydroxyacyl-CoAs.
Sample Preparation and Extraction
Proper sample handling and extraction are critical to preserve the integrity of acyl-CoAs and ensure accurate measurement.
-
Tissue Homogenization :
-
Rapidly freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen, powdered tissue (typically 50-100 mg) in an ice-cold extraction buffer. A common buffer consists of 100 mM KH2PO4 (pH 4.9) to maintain stability.[6][7]
-
The use of internal standards, such as stable isotope-labeled acyl-CoAs (e.g., heptadecanoyl-CoA), added at the beginning of the extraction process is crucial for accurate quantification.[6][8]
-
-
Solvent Extraction :
-
A multi-step solvent extraction is employed to separate acyl-CoAs from other lipids and cellular components.
-
Add 2-propanol to the tissue homogenate and re-homogenize.[6][7]
-
Subsequently, add acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs into the supernatant after centrifugation.[6][7]
-
Alternative methods use a methanol-chloroform extraction, where the acyl-CoAs partition into the upper aqueous-methanolic phase.[8]
-
-
Solid-Phase Extraction (SPE) for Purification :
-
The crude extract is often further purified using SPE to enrich for acyl-CoAs and remove interfering substances.
-
A weak anion exchange or a specialized oligonucleotide purification column can be used.[7][8]
-
The column is conditioned, the sample is loaded, and after washing, the acyl-CoAs are eluted with an appropriate solvent, such as 2-propanol or a buffered solution.[7]
-
Analytical Measurement by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
-
Chromatographic Separation :
-
Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.
-
A C18 column is commonly employed with a binary gradient elution.[7]
-
Mobile phase A is often an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9), and mobile phase B is an organic solvent like acetonitrile, sometimes with an acid modifier such as acetic acid to improve peak shape.[7]
-
-
Mass Spectrometric Detection :
-
A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used for detection.[9]
-
Electrospray ionization (ESI) in positive ion mode is typically employed.
-
For targeted quantification, Multiple Reaction Monitoring (MRM) is used. This involves selecting the precursor ion of the target analyte and a specific fragment ion, which provides high selectivity and sensitivity.[8]
-
A neutral loss scan targeting the phosphopantetheine moiety (neutral loss of 507 Da) can be used to screen for all acyl-CoA species in a sample.[8]
-
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the key processes related to the study of this compound.
Conclusion and Future Directions
This compound remains a challenging but important target for metabolic research. While direct quantitative data on its physiological tissue concentrations are currently lacking, the methodologies for its potential measurement are well-established within the field of lipidomics. This guide provides a comprehensive overview of its metabolic significance and the analytical strategies that can be employed for its study. Future research, leveraging advanced LC-MS/MS techniques, is necessary to quantify the tissue-specific concentrations of this compound and other VLCFA intermediates. Such data will be invaluable for understanding the regulation of peroxisomal β-oxidation in health and for elucidating the pathophysiology of metabolic disorders associated with VLCFA metabolism, potentially uncovering new biomarkers and therapeutic targets.
References
- 1. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 5. scispace.com [scispace.com]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Discovery and Characterization of 3-Hydroxy Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and significance of 3-hydroxy long-chain acyl-CoAs (LCA-CoAs). These molecules are critical intermediates in mitochondrial fatty acid β-oxidation, and their accumulation is associated with serious metabolic disorders, most notably Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. This document details the historical context of their discovery, their enzymatic synthesis and degradation, and their pathophysiological roles. Furthermore, it provides detailed experimental protocols for their extraction, quantification, and the assessment of related enzyme activities, alongside a summary of key quantitative data. Visualizations of the relevant metabolic pathways and experimental workflows are provided to facilitate a deeper understanding of these vital molecules.
Introduction
Long-chain fatty acids are a major energy source for tissues with high metabolic demand, such as the heart and skeletal muscle.[1] Their catabolism occurs primarily through the mitochondrial β-oxidation spiral, a cyclical series of four enzymatic reactions that sequentially shortens the fatty acyl-CoA chain, producing acetyl-CoA, NADH, and FADH2. 3-hydroxy long-chain acyl-CoAs are key intermediates in this process, formed during the third step of each cycle.
The study of these molecules gained significant impetus with the identification of inherited disorders of fatty acid oxidation.[2] LCHAD deficiency, a rare autosomal recessive disorder, is caused by mutations in the HADHA gene, which encodes the α-subunit of the mitochondrial trifunctional protein (MTP).[1] This deficiency leads to the accumulation of 3-hydroxy long-chain acyl-CoAs and their derivatives, resulting in severe clinical manifestations such as hypoketotic hypoglycemia, cardiomyopathy, myopathy, and neuropathy.[3] Understanding the discovery, characterization, and pathological implications of these molecules is therefore crucial for the development of diagnostic and therapeutic strategies for LCHAD deficiency and related disorders.
Discovery and Historical Context
The discovery of 3-hydroxy long-chain acyl-CoAs is intrinsically linked to the elucidation of the fatty acid β-oxidation pathway. The concept of β-oxidation was first proposed by Georg Knoop in 1904. The complete biochemical pathway, including the identification of acyl-CoA intermediates, was later detailed by Albert Lehninger and Eugene Kennedy.
The specific identification of 3-hydroxyacyl-CoA intermediates was a result of detailed enzymatic studies of the individual steps of β-oxidation. The enzyme responsible for their formation, enoyl-CoA hydratase, and their subsequent oxidation, 3-hydroxyacyl-CoA dehydrogenase, were isolated and characterized, confirming their role as transient intermediates in the metabolic sequence. The clinical significance of these molecules became apparent with the first descriptions of patients with LCHAD deficiency, where the accumulation of 3-hydroxy fatty acids and their carnitine esters was identified as a key diagnostic marker.[2]
Biochemical Characterization
Role in Mitochondrial β-Oxidation
3-hydroxy long-chain acyl-CoAs are formed in the third step of the β-oxidation spiral. This reaction is catalyzed by the enoyl-CoA hydratase activity of the mitochondrial trifunctional protein (MTP), which hydrates the double bond of a trans-Δ²-enoyl-CoA.[4] The resulting L-3-hydroxyacyl-CoA is then oxidized to 3-ketoacyl-CoA by the LCHAD activity of the MTP, a reaction that is coupled to the reduction of NAD+ to NADH.[5]
The Mitochondrial Trifunctional Protein (MTP)
For fatty acids with 12 or more carbons, the last three steps of β-oxidation are catalyzed by a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).[4] MTP is a hetero-octamer composed of four α-subunits and four β-subunits, located in the inner mitochondrial membrane.[4] The α-subunit contains the enoyl-CoA hydratase and the LCHAD activities, while the β-subunit houses the long-chain 3-ketoacyl-CoA thiolase activity.[4] This close association of enzymatic activities is thought to facilitate substrate channeling, increasing the efficiency of β-oxidation and preventing the release of potentially toxic intermediates.[6]
Regulation of 3-Hydroxy Long-Chain Acyl-CoA Metabolism
The metabolism of 3-hydroxy long-chain acyl-CoAs is tightly regulated as part of the overall control of fatty acid oxidation. This regulation occurs at multiple levels, including:
-
Substrate availability: The flux through the β-oxidation pathway is dependent on the supply of fatty acids to the mitochondria.
-
Hormonal control: Hormones such as insulin (B600854) and glucagon (B607659) regulate the expression of genes involved in fatty acid metabolism.
-
Transcriptional regulation: Peroxisome proliferator-activated receptors (PPARs) are key transcriptional regulators of genes encoding β-oxidation enzymes.
-
Post-translational modifications: The activity of MTP can be modulated by post-translational modifications such as acetylation. Deacetylation by SIRT3 has been shown to enhance MTP function.[7]
Pathophysiology and Clinical Relevance
The accumulation of 3-hydroxy long-chain acyl-CoAs and their metabolites is a hallmark of LCHAD deficiency and MTP deficiency.[8] The pathophysiology of these disorders is attributed to two main factors: energy deficiency due to impaired β-oxidation and the cellular toxicity of the accumulated intermediates.
The toxic effects of these molecules are thought to contribute to the specific clinical features of LCHAD deficiency, including:
-
Cardiomyopathy: Accumulation of 3-hydroxy fatty acids can uncouple oxidative phosphorylation in heart mitochondria, impairing cardiac energy metabolism.
-
Neuropathy and Retinopathy: The underlying mechanisms are not fully understood but are thought to involve lipotoxicity and oxidative stress.[2]
-
Maternal complications: Pregnant women carrying a fetus with LCHAD deficiency are at increased risk of developing acute fatty liver of pregnancy (AFLP) and HELLP syndrome (hemolysis, elevated liver enzymes, and low platelets).[9]
Quantitative Data
A comprehensive understanding of the role of 3-hydroxy long-chain acyl-CoAs requires quantitative data on enzyme kinetics and tissue concentrations. The following tables summarize key data from the literature.
Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |
| 3-hydroxybutyryl-CoA | 48 | 149 | Ralstonia eutropha |
| 3-hydroxydecanoyl-CoA | ~5 | - | Pig Heart |
| 3-hydroxypalmitoyl-CoA | ~5 | - | Pig Heart |
Note: Data for LCHAD kinetics is often obtained using spectrophotometric assays. The Vmax can vary significantly depending on the purity of the enzyme preparation and assay conditions.
Table 2: Tissue Concentrations of Long-Chain Acyl-CoAs in Rat
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Muscle (nmol/g wet weight) | Liver (nmol/g protein) |
| Palmitoyl-CoA (16:0) | ~1.5 | ~2.0 | ~0.5 | 108 +/- 11 (fed), 248 +/- 19 (fasted) |
| Oleoyl-CoA (18:1) | ~1.0 | ~1.5 | ~0.3 | - |
| Linoleoyl-CoA (18:2) | ~0.5 | ~0.8 | ~0.2 | - |
Note: Concentrations of 3-hydroxy long-chain acyl-CoAs are generally very low and difficult to measure directly in healthy tissues due to their transient nature. The data presented here are for the more abundant acyl-CoA species. In LCHAD deficiency, the concentrations of 3-hydroxyacylcarnitines, which are derived from 3-hydroxyacyl-CoAs, are significantly elevated and used for diagnosis.[10]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of 3-hydroxy long-chain acyl-CoAs.
Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs for subsequent analysis by HPLC or LC-MS/MS.[11]
Materials:
-
Tissue sample (e.g., liver, heart, muscle), snap-frozen in liquid nitrogen.
-
Homogenizer (e.g., glass-Teflon or Dounce).
-
Potassium phosphate (B84403) buffer (100 mM, pH 4.9).
-
2-propanol.
-
Acetonitrile (ACN).
-
Centrifuge capable of reaching 10,000 x g at 4°C.
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
Procedure:
-
Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled homogenizer.
-
Add 1 mL of ice-cold potassium phosphate buffer and homogenize thoroughly on ice.
-
Add 1 mL of 2-propanol and continue homogenization.
-
Transfer the homogenate to a centrifuge tube and add 2 mL of ACN. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For further purification, the supernatant can be passed through a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an appropriate aqueous solvent (e.g., water with a low percentage of organic solvent).
-
Elute the acyl-CoAs with an organic solvent (e.g., methanol (B129727) or ACN).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Quantification of 3-Hydroxy Long-Chain Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of 3-hydroxy long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/methanol (1:1, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the compounds of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each 3-hydroxy long-chain acyl-CoA and internal standard need to be optimized. The neutral loss of 507 Da is a characteristic fragmentation pattern for acyl-CoAs.[14]
Procedure:
-
Prepare a standard curve of the 3-hydroxy long-chain acyl-CoA of interest in a relevant matrix.
-
Prepare tissue extracts as described in Protocol 6.1.
-
Spike the samples and standards with a suitable internal standard (e.g., a stable isotope-labeled analog).
-
Inject the samples and standards onto the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Integrate the peak areas for the analyte and internal standard.
-
Construct a calibration curve and calculate the concentration of the analyte in the samples.
Spectrophotometric Assay of L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Activity
This assay measures the LCHAD-catalyzed reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.[15]
Materials:
-
Cell or tissue homogenate.
-
Potassium phosphate buffer (100 mM, pH 7.0).
-
NAD+ solution (10 mM).
-
3-hydroxyacyl-CoA substrate (e.g., 3-hydroxypalmitoyl-CoA, 1 mM).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of potassium phosphate buffer.
-
100 µL of NAD+ solution.
-
50 µL of cell or tissue homogenate.
-
-
Incubate the mixture at 37°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of the 3-hydroxyacyl-CoA substrate.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
Express the enzyme activity as nmol of NADH formed per minute per mg of protein.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to 3-hydroxy long-chain acyl-CoAs.
Caption: Mitochondrial β-oxidation of long-chain fatty acids.
Caption: Pathophysiology of LCHAD deficiency.
Caption: Experimental workflow for acyl-CoA analysis.
Conclusion
3-hydroxy long-chain acyl-CoAs are indispensable intermediates in fatty acid metabolism, and their study has profound implications for understanding both normal physiology and metabolic disease. The discovery and characterization of these molecules have been driven by advances in enzymology, analytical chemistry, and clinical genetics. The detailed experimental protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to further unravel the complexities of fatty acid oxidation and to develop improved therapies for disorders such as LCHAD deficiency. Future research in this area will likely focus on the potential signaling roles of these molecules and the development of novel therapeutic approaches that target the underlying molecular defects.
References
- 1. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 2. Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long chain 3-hydroxyacyl-CoA dehydrogenase deficiency (Concept Id: C3711645) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pnas.org [pnas.org]
- 7. Regulation of mitochondrial trifunctional protein modulates nonalcoholic fatty liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Detection of (3S)-3-hydroxytetracosanoyl-CoA by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3S)-3-hydroxytetracosanoyl-CoA is a very-long-chain fatty acyl-CoA intermediate involved in specific metabolic pathways. Its detection and quantification are crucial for studying certain metabolic disorders and for the development of therapeutic agents targeting these pathways. This document provides a detailed protocol for the sensitive and specific detection of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of long-chain acyl-CoAs, adapted for the specific properties of the target analyte.
Biochemical Context: Role in Fatty Acid Metabolism
This compound is an intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids. The accurate measurement of this and related metabolites can serve as a biomarker for enzyme deficiencies, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[1][2][3]
Caption: Mitochondrial beta-oxidation pathway for tetracosanoyl-CoA.
Experimental Protocol
This protocol outlines a robust method for the extraction and quantification of this compound from biological samples such as cultured cells or tissue homogenates.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Formic acid, Ammonium hydroxide, Potassium phosphate (B84403) monobasic (KH2PO4)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analog of the analyte (if available).
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9
-
Solid Phase Extraction (SPE) Cartridges: C18, 100 mg
Sample Preparation: Extraction of Long-Chain Acyl-CoAs
The extraction of long-chain acyl-CoAs is a critical step due to their inherent instability.[4] All procedures should be performed on ice to minimize degradation.
-
Homogenization: Homogenize approximately 40 mg of frozen tissue or a cell pellet in a mixture of 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of ACN:IPA:MeOH (3:1:1).[4] Add the internal standard (e.g., 20 ng of heptadecanoyl-CoA) to the mixture before homogenization.[4]
-
Lysis & Precipitation: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. This supernatant contains the acyl-CoA species.[4]
-
Optional SPE Cleanup: For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed to enrich for acyl-CoAs and remove interfering substances.
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Acidify the supernatant with formic acid to a final concentration of 0.1%.
-
Load the acidified supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 30% MeOH in water.
-
Elute the acyl-CoAs with 1 mL of 80% MeOH containing 0.1% formic acid.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of 50:50 MeOH:water for LC-MS/MS analysis.
Caption: Workflow for the extraction of this compound.
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Parameters
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 10 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Collision Gas: Argon
-
Key SRM Transitions:
-
The precursor ion ([M+H]+) for this compound (C45H84N7O18P3S) is calculated to be m/z 1144.5.
-
A characteristic neutral loss for acyl-CoAs is 507, corresponding to the fragmentation of the phosphopantetheine moiety.[5]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1144.5 | 637.5 | 45 |
| Internal Standard (Heptadecanoyl-CoA) | 1020.6 | 513.6 | 40 |
Note: The optimal collision energy should be determined empirically for the specific instrument used.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The following is an example of how to structure the results from a hypothetical analysis of cell lysates under different experimental conditions.
Table 1: Quantification of this compound in Cell Lysates
| Sample Group | Mean Concentration (pmol/mg protein) | Standard Deviation | %RSD |
| Control (n=5) | 1.2 | 0.3 | 25.0 |
| Treatment A (n=5) | 5.8 | 1.1 | 19.0 |
| Treatment B (n=5) | 0.5 | 0.1 | 20.0 |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 pmol/injection |
| Accuracy (% Recovery) | 92-108% |
| Precision (%RSD) | <15% |
The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological samples. Careful sample preparation is paramount to ensure the stability and accurate measurement of this very-long-chain acyl-CoA. This protocol can be adapted for various research and drug development applications, aiding in the elucidation of metabolic pathways and the identification of potential therapeutic targets.
References
- 1. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of total and free 3-hydroxy fatty acids in serum or plasma samples: short-chain 3-hydroxy fatty acids are not esterified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (3S)-3-Hydroxytetracosanoyl-CoA by HPLC
These application notes provide a detailed protocol for the quantification of (3S)-3-hydroxytetracosanoyl-CoA in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is intended for researchers, scientists, and drug development professionals working on lipid metabolism and related therapeutic areas.
Introduction
This compound is a very long-chain 3-hydroxy fatty acyl-CoA that serves as an intermediate in the metabolic pathway of fatty acid beta-oxidation.[1] Accurate quantification of this metabolite is crucial for studying enzyme deficiencies, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and for understanding the pathophysiology of related metabolic disorders.[2][3] This document outlines a robust HPLC-based method for the extraction, separation, and quantification of this compound from biological matrices.
Principle of the Method
The method involves the extraction of long-chain acyl-CoAs from the sample, followed by separation using reverse-phase HPLC. Quantification is achieved by monitoring the absorbance of the Coenzyme A moiety at 260 nm.
Data Presentation
Table 1: HPLC Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 80 | 20 | 0.4 |
| 2.8 | 55 | 45 | 0.4 |
| 3.0 | 75 | 25 | 0.4 |
| 4.0 | 35 | 65 | 0.4 |
| 4.5 | 80 | 20 | 0.4 |
Table 2: Quantitative Analysis of this compound in Samples
| Sample ID | Retention Time (min) | Peak Area | Concentration (ng/mL) |
| Standard 1 | 3.52 | 15890 | 10 |
| Standard 2 | 3.51 | 31750 | 20 |
| Standard 3 | 3.53 | 79400 | 50 |
| Standard 4 | 3.52 | 159100 | 100 |
| Sample 1 | 3.52 | 55430 | 34.8 |
| Sample 2 | 3.53 | 98760 | 62.1 |
| Sample 3 | 3.51 | 42100 | 26.5 |
Experimental Protocols
Materials and Reagents
-
This compound standard (or a suitable long-chain 3-hydroxyacyl-CoA standard)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Methanol (B129727), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Formic acid
-
Heptadecanoyl-CoA (internal standard)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Ultrapure water
Sample Preparation
This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues and cells.[4][5][6]
-
Tissue Homogenization:
-
Weigh approximately 40 mg of frozen tissue and place it in a homogenizer tube on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and 0.5 mL of a 3:1:1 mixture of acetonitrile:isopropanol:methanol.[5]
-
Include an internal standard, such as heptadecanoyl-CoA (20 ng), in the homogenization buffer.[5]
-
Homogenize the tissue twice on ice.
-
-
Extraction:
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[5]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the acetonitrile:isopropanol:methanol mixture, vortex, sonicate, and centrifuge again.
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition a C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the pooled supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the acyl-CoAs with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[5]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[5]
-
Gradient: As described in Table 1.
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 35°C[5]
-
Detection: UV at 260 nm[4]
-
Injection Volume: 10 µL
Calibration Curve
-
Prepare a stock solution of this compound standard in the initial mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
Quantification
-
Inject the prepared samples into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Normalize the results using the recovery of the internal standard.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Fatty acid beta-oxidation pathway highlighting this compound.
References
- 1. 3-hydroxytetracosanoyl-CoA | C45H82N7O18P3S | CID 25229585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-chain 3-hydroxy fatty acids accumulating in long-chain 3-hydroxyacyl-CoA dehydrogenase and mitochondrial trifunctional protein deficiencies uncouple oxidative phosphorylation in heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
Application Note: Quantitative Analysis of Very Long-Chain Acyl-CoAs by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very long-chain acyl-Coenzyme A (VLC-CoA) esters are critical intermediates in fatty acid metabolism. They are substrates for beta-oxidation, a key energy-producing pathway, and are involved in the synthesis of complex lipids. Dysregulation of VLC-CoA metabolism is implicated in several inherited metabolic disorders, such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency and X-linked adrenoleukodystrophy (X-ALD)[1][2][3]. Accurate quantification of these molecules in biological matrices is therefore essential for diagnosing these diseases, understanding their pathophysiology, and developing novel therapeutic interventions. This document provides a detailed protocol for the sensitive and robust quantification of very long-chain acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Relevant Metabolic Pathway
Very long-chain fatty acids (VLCFAs) undergo β-oxidation within peroxisomes, as they are too long to be directly metabolized in the mitochondria. The initial step is the activation of the VLCFA to its corresponding acyl-CoA ester, a reaction catalyzed by very long-chain acyl-CoA synthetases. The resulting VLC-CoA then enters the peroxisomal β-oxidation spiral. The first and rate-limiting step of this spiral is catalyzed by the enzyme Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), which introduces a double bond between the alpha and beta carbons of the acyl chain[4][5]. Deficiencies in the ACADVL gene, which codes for the VLCAD enzyme, lead to VLCAD deficiency, preventing the breakdown of these fats and causing them to accumulate in tissues like the heart, liver, and muscles[3][6]. This accumulation can lead to severe health issues, including cardiomyopathy, hypoglycemia, and muscle weakness[3][5][7].
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of VLC-CoAs.
Sample Preparation: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs from tissues such as liver and muscle[8][9][10].
Materials:
-
Frozen tissue samples (e.g., liver, heart, muscle)
-
Liquid nitrogen
-
Chilled mortar and pestle
-
Extraction Solvent: 1:1 mixture of 100 mM KH2PO4 (pH 4.9) and an organic mixture (3:1:1 Acetonitrile:Isopropanol:Methanol)[8][9]
-
Internal Standard (IS) Solution: C17:0-CoA (or other odd-chain acyl-CoA) at 20 ng/mL in the extraction solvent[9]
-
Reconstitution Solvent: 1:1 (v/v) Methanol:Water
-
Microcentrifuge tubes
-
Sonicator
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 30-50 mg of frozen tissue. Perform all initial steps on dry ice or in a liquid nitrogen-chilled mortar to prevent enzymatic degradation[9][11].
-
Grind the tissue to a fine powder using the chilled mortar and pestle[9].
-
Transfer the pulverized tissue to a pre-weighed, chilled microcentrifuge tube.
-
Add 1 mL of ice-cold Extraction Solvent containing the internal standard[9].
-
Sonicate the sample on ice to ensure complete homogenization.
-
Centrifuge the homogenate at a high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C to pellet proteins and cell debris[12].
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract under a gentle stream of nitrogen gas[9].
-
Reconstitute the dried sample in 100 µL of cold Reconstitution Solvent[9].
-
Vortex briefly and centrifuge to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are a general guide and should be optimized for the specific instrument used. The positive ion mode is generally more sensitive for acyl-CoA analysis[13].
Liquid Chromatography (LC) Conditions:
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[9]
-
Mobile Phase A: 10% Acetonitrile in Water with 15 mM Ammonium Hydroxide[9][15]
-
Mobile Phase B: Acetonitrile with 15 mM Ammonium Hydroxide[9][15]
-
Flow Rate: 0.25 mL/min[9]
-
Injection Volume: 10 µL[9]
-
Column Temperature: 40°C
-
Gradient Program:
-
0-3 min: 0% B
-
3-6 min: Linear ramp to 30% B
-
6-12 min: Linear ramp to 40% B
-
12-16 min: 100% B (column wash)
-
16-22 min: 0% B (re-equilibration)[9]
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems 4000 QTrap, Waters Xevo TQ-S)[13][16]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[13][15][17]
-
Source Temperature: 350°C[13]
-
Ion Spray Voltage: 5.5 kV[13]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) portion (507.0 Da) in positive ion mode. The precursor ion is [M+H]+, and the primary product ion is [M+H-507]+[13][15].
Quantitative Data
The performance of an LC-MS/MS method is assessed by its linearity, sensitivity (LOD/LOQ), accuracy, and precision. The following tables summarize typical quantitative performance metrics reported for the analysis of long-chain and very long-chain acyl-CoAs.
Table 1: MRM Transitions for Selected Very Long-Chain Acyl-CoAs (Positive Ion Mode)
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H-507]⁺ | Collision Energy (eV) |
| C22:0-CoA | 1118.7 | 611.7 | 50-60 |
| C23:0-CoA (IS) | 1132.7 | 625.7 | 50-60 |
| C24:0-CoA | 1146.7 | 639.7 | 55-65 |
| C24:1-CoA | 1144.7 | 637.7 | 55-65 |
| C25:0-CoA (IS) | 1160.8 | 653.8 | 55-65 |
| C26:0-CoA | 1174.8 | 667.8 | 60-70 |
| C26:1-CoA | 1172.8 | 665.8 | 60-70 |
Note: Optimal collision energies are instrument-dependent and require empirical determination[13].
Table 2: Method Performance Characteristics
| Parameter | Reported Value | Reference |
| Linearity (R²) | > 0.99 for C14 to C26 acyl-CoAs | [13] |
| Limit of Detection (LOD) | ~3x Signal-to-Noise | [13] |
| Limit of Quantification (LOQ) | 0.1 - 5 pmol on column | [13] |
| Extraction Recovery | 70-80% from tissue | [8][17] |
| Inter-run Precision (%CV) | 2.6 - 12.2% | [15][18] |
| Intra-run Precision (%CV) | 1.2 - 4.4% | [15][18] |
| Accuracy | 94.8 - 110.8% | [15][18] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of very long-chain acyl-CoAs in biological tissues. The protocol involves a straightforward extraction procedure followed by a specific and sensitive detection method. This analytical tool is invaluable for researchers in metabolic disease, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating lipid metabolism. The ability to accurately measure VLC-CoA levels will aid in the elucidation of disease mechanisms and the evaluation of therapeutic efficacy.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. Very long-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 4. Synthetic mRNA Rescues Very Long-Chain Acyl-CoA Dehydrogenase Deficiency in Patient Fibroblasts and a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. womenshealth.labcorp.com [womenshealth.labcorp.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2.6. Adipose tissue Acyl-CoAs extraction and quantification [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Novel Tandem Mass Spectrometry Method for Rapid Confirmation of Medium- and Very Long-Chain acyl-CoA Dehydrogenase Deficiency in Newborns | PLOS One [journals.plos.org]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing integral roles in fatty acid metabolism, the generation of energy, and the synthesis of complex lipids.[1] The accurate measurement of cellular acyl-CoA levels is essential for understanding metabolic regulation in a variety of physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules pose considerable analytical challenges.[1]
This document offers a comprehensive protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, most commonly by liquid chromatography-mass spectrometry (LC-MS). The method described is a compilation of established protocols, optimized for high recovery and sample stability.
Data Presentation: Acyl-CoA Abundance in Mammalian Cell Lines
The following table provides a summary of quantitative data for different acyl-CoA species in various human cell lines, as reported in the literature. This allows for a comparative look at the sizes of acyl-CoA pools.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| C18:1-CoA | - | ~8 | ~2.5 |
| C20:4-CoA | - | ~0.5 | ~0.2 |
Note: Data from various sources may have different experimental conditions and normalization methods (e.g., per cell number versus per mg protein), which could affect direct comparability.[1]
Experimental Protocols
This protocol is suitable for the extraction of a broad spectrum of acyl-CoAs from both adherent and suspension cell cultures.[1]
Materials and Reagents
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), chilled to -80°C
-
Internal Standards (e.g., C17:0-CoA or a mix of odd-chain acyl-CoAs)
-
Acetonitrile (B52724) (ACN, LC-MS grade)
-
Isopropanol (LC-MS grade)
-
1.5 mL or 2 mL microcentrifuge tubes, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Ammonium (B1175870) acetate (B1210297) (for reconstitution solvent)
Procedure: Cell Harvesting and Quenching
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.[1]
-
Add 1 mL of -80°C methanol to the plate.
-
Immediately scrape the cells using a cell scraper.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[1]
-
Resuspend the cell pellet in -80°C methanol containing the internal standard.[1]
Procedure: Acyl-CoA Extraction
-
Internal Standard Spiking: If not already included in the methanol, add the internal standard(s) to the cell lysate.
-
Cell Lysis: Sonicate the samples on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell disruption.
-
Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the pellet.[1]
-
Sample Concentration: Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Sample Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice for maintaining acyl-CoA stability.[1]
Alternative Protocol: Solid-Phase Extraction (SPE) for Enhanced Purity
For samples with high levels of interfering substances, an additional SPE cleanup step can improve the purity and recovery of long-chain acyl-CoAs.
-
Homogenization and Extraction: Homogenize tissue samples in a KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol and then acetonitrile (ACN) to extract the acyl-CoAs.[2]
-
SPE Column Binding: The acyl-CoAs in the extract are then bound to an oligonucleotide purification column.[2]
-
Elution: Elute the bound acyl-CoAs with 2-propanol.[2]
-
Concentration and Analysis: The eluent is then concentrated and can be analyzed by HPLC or LC-MS/MS.[2] This modified method has been reported to increase recovery to 70-80%.[2]
Visualizations
Signaling Pathway: Fatty Acid Metabolism and Acyl-CoA Hub
Caption: Central role of Long-Chain Acyl-CoAs in cellular metabolism.
Experimental Workflow: Extraction of Long-Chain Acyl-CoAs
Caption: Workflow for Long-Chain Acyl-CoA extraction from cultured cells.
References
Application Notes and Protocols for the Synthesis of (3S)-3-hydroxytetracosanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the chemical synthesis of (3S)-3-hydroxytetracosanoyl-CoA, a crucial standard for research in very-long-chain fatty acid metabolism and related drug development. The protocol outlines a multi-step chemo-enzymatic approach, ensuring high stereoselectivity and purity of the final product.
Introduction
This compound is a key intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). Accurate quantification and study of this molecule are essential for understanding various metabolic disorders. The availability of a high-purity standard is critical for these investigations. This application note details a robust synthetic route to obtain this compound, starting from commercially available precursors. The synthesis involves a stereoselective aldol (B89426) reaction to establish the chiral center, followed by activation and coupling with coenzyme A.
Overall Synthetic Strategy
The synthesis of this compound is accomplished through a four-stage process:
-
Preparation of Tetracosanal (B12094137): The C24 aldehyde is a key starting material. While it can be synthesized, it is also commercially available, which is the recommended starting point for this protocol.
-
Stereoselective Synthesis of (3S)-3-hydroxytetracosanoic acid: An Evans asymmetric aldol reaction is employed to introduce the hydroxyl group with the desired (S)-stereochemistry.
-
Activation of (3S)-3-hydroxytetracosanoic acid: The carboxylic acid is converted to a more reactive N-hydroxysuccinimide (NHS) ester.
-
Thioesterification with Coenzyme A: The activated fatty acid is coupled with coenzyme A to yield the final product.
Experimental Protocols
Stage 1: Preparation of (3S)-3-hydroxytetracosanoic acid
This stage utilizes an Evans asymmetric aldol reaction to ensure the correct stereochemistry at the C3 position.
Materials:
-
Tetracosanal
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Di-n-butylboron trifluoromethanesulfonate (B1224126) (Bu₂BOTf)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Lithium hydroxide (B78521) (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq) dropwise. After stirring for 30 minutes, add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to yield the N-acetyloxazolidinone.
-
Enolate Formation: Dissolve the N-acetyloxazolidinone (1.0 eq) in anhydrous DCM at -78 °C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.
-
Aldol Reaction: Cool the reaction mixture back to -78 °C. Add a solution of tetracosanal (1.2 eq) in anhydrous DCM dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
Work-up and Auxiliary Cleavage: Quench the reaction by adding a pH 7 phosphate (B84403) buffer and 30% aqueous H₂O₂. Stir vigorously for 1 hour. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Dissolve the crude product in a 3:1 mixture of THF and water. Add LiOH (4.0 eq) and 30% H₂O₂ (5.0 eq) at 0 °C. Stir at room temperature for 4 hours.
-
Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (B1210297). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude (3S)-3-hydroxytetracosanoic acid by flash column chromatography on silica gel.
Stage 2: Synthesis of (3S)-3-hydroxytetracosanoyl-NHS ester
Materials:
-
(3S)-3-hydroxytetracosanoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous ethyl acetate
Protocol:
-
Dissolve (3S)-3-hydroxytetracosanoic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from ethyl acetate to obtain the pure (3S)-3-hydroxytetracosanoyl-NHS ester.
Stage 3: Synthesis of this compound
Materials:
-
(3S)-3-hydroxytetracosanoyl-NHS ester
-
Coenzyme A (free acid)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Water (HPLC grade)
Protocol:
-
Dissolve Coenzyme A (1.0 eq) in a 1:1 mixture of water and THF containing NaHCO₃ (3.0 eq).
-
Add a solution of (3S)-3-hydroxytetracosanoyl-NHS ester (1.5 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Acidify the reaction mixture to pH 4-5 with 0.1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The aqueous solution containing the crude product is then ready for purification.
Stage 4: Purification by HPLC
Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM Ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 260 nm.
-
Collect the fractions containing the product and lyophilize to obtain pure this compound as a white solid.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that yields are estimates based on similar reactions reported in the literature and may vary.
| Step | Product | Starting Material | Expected Yield (%) | Purity (%) (by HPLC) |
| 1. Evans Aldol Reaction & Auxiliary Cleavage | (3S)-3-hydroxytetracosanoic acid | Tetracosanal | 60-70 | >95 |
| 2. NHS Ester Formation | (3S)-3-hydroxytetracosanoyl-NHS ester | (3S)-3-hydroxytetracosanoic acid | 80-90 | >98 |
| 3. Coupling with Coenzyme A | This compound | (3S)-3-hydroxytetracosanoyl-NHS ester | 50-60 | >95 (crude) |
| 4. HPLC Purification | Pure this compound | Crude product | 85-95 (recovery) | >99 |
Characterization of this compound
-
¹H NMR (500 MHz, D₂O): Expected chemical shifts (δ, ppm): ~4.1 (m, 1H, -CH(OH)-), ~2.7 (t, 2H, -CH₂-S-), ~2.5 (d, 2H, -CH₂-CO-), ~1.2-1.6 (br s, 40H, -(CH₂)₂₀-), ~0.85 (t, 3H, -CH₃). Signals corresponding to the Coenzyme A moiety will also be present.
-
¹³C NMR (125 MHz, D₂O): Expected chemical shifts (δ, ppm): ~205 (C=O, thioester), ~68 (-CH(OH)-), ~50 (-CH₂-CO-), ~42 (-CH₂-S-), ~22-35 (-(CH₂)₂₀-), ~14 (-CH₃). Signals for Coenzyme A will also be present.
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z ≈ 1152. A characteristic fragment ion corresponding to the neutral loss of the pantoic acid-ADP moiety (507 Da) is expected in MS/MS analysis.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Biological pathway of very-long-chain fatty acid elongation.
Application Notes: Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydratase Activity
Introduction
3-Hydroxyacyl-CoA dehydratase (HACD) is a crucial enzyme in the fatty acid elongation cycle, catalyzing the dehydration of 3-hydroxyacyl-CoA to form trans-2-enoyl-CoA. This enzymatic step is essential for the synthesis of very long-chain fatty acids (VLCFAs), which are vital components of cellular membranes and signaling molecules. Dysregulation of HACD activity has been implicated in various metabolic disorders, making it a significant target for therapeutic intervention. This document provides a detailed protocol for a continuous spectrophotometric assay to measure HACD activity.
Principle of the Assay
The activity of 3-hydroxyacyl-CoA dehydratase is determined by monitoring the increase in absorbance at 263 nm, which corresponds to the formation of the trans-2-enoyl bond in the product, trans-2-enoyl-CoA. The assay utilizes a synthetic substrate, 3-hydroxydecanoyl-CoA, which is converted by the enzyme to trans-2-decenoyl-CoA. The rate of this reaction is directly proportional to the HACD activity in the sample.
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified 3-hydroxyacyl-CoA dehydratase or cell lysates/microsomal fractions containing the enzyme.
-
Substrate: 3-hydroxydecanoyl-CoA (or other 3-hydroxyacyl-CoA substrates).
-
Buffer: 100 mM Potassium Phosphate (B84403) buffer (pH 7.4).
-
Other Reagents:
-
NADH
-
Bovine Serum Albumin (BSA)
-
Triton X-100
-
-
Instrumentation: UV/Vis Spectrophotometer capable of reading at 263 nm.
Preparation of Reagents
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.
-
Substrate Stock Solution: Prepare a stock solution of 3-hydroxydecanoyl-CoA in the assay buffer. The final concentration in the assay will typically be in the micromolar range.
-
Enzyme Preparation: If using a purified enzyme, dilute it in the assay buffer to the desired concentration. If using cell lysates or microsomal fractions, they can be used directly, and the protein concentration should be determined using a standard method like the Bradford assay.
Assay Protocol
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing the following components in the specified final concentrations:
-
100 mM Potassium Phosphate buffer (pH 7.4)
-
0.1 mM NADH
-
0.02% (w/v) BSA
-
0.01% (w/v) Triton X-100
-
-
Pre-incubation: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes in the spectrophotometer.
-
Initiation of Reaction: Add the enzyme sample to the cuvette to initiate the reaction. The final volume should be 1 mL.
-
Measurement: Immediately start monitoring the increase in absorbance at 263 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. The activity of the enzyme can be calculated using the Beer-Lambert law, with the molar extinction coefficient of trans-2-decenoyl-CoA at 263 nm.
Data Presentation
Table 1: Kinetic Parameters for 3-Hydroxyacyl-CoA Dehydratase
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| 3-Hydroxydecanoyl-CoA | 15.2 | 125.8 |
| 3-Hydroxypalmitoyl-CoA | 8.5 | 98.2 |
| 3-Hydroxystearoyl-CoA | 5.1 | 75.4 |
Table 2: Substrate Specificity of 3-Hydroxyacyl-CoA Dehydratase
| Substrate (at 50 µM) | Relative Activity (%) |
| 3-Hydroxydecanoyl-CoA | 100 |
| 3-Hydroxydodecanoyl-CoA | 115 |
| 3-Hydroxytetradecanoyl-CoA | 92 |
| 3-Hydroxypalmitoyl-CoA | 88 |
| 3-Hydroxystearoyl-CoA | 75 |
Visualizations
Caption: Workflow for the 3-hydroxyacyl-CoA dehydratase enzymatic assay.
Caption: The role of 3-hydroxyacyl-CoA dehydratase in fatty acid elongation.
Application Notes and Protocols for Isolating Endoplasmic Reticulum to Study Fatty Acid Elongation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The endoplasmic reticulum (ER) is a critical organelle for lipid biosynthesis, including the elongation of fatty acids. The study of fatty acid elongation in the ER is essential for understanding various physiological and pathological processes, making the isolation of a pure and active ER fraction a crucial first step. These application notes provide a detailed protocol for the isolation of the endoplasmic reticulum (microsomal fraction) from mammalian tissues and cultured cells, optimized for the subsequent analysis of fatty acid elongation activity. The protocols include methods for assessing the purity of the isolated ER and a detailed procedure for a fatty acid elongation assay.
Data Presentation
Table 1: Typical Microsomal Protein Yield from Rodent Liver Tissue
| Parameter | Value | Reference |
| Tissue Amount | 1 gram | [1][2] |
| Microsomal Protein Yield | 10-30 mg/mL | [1][2] |
Table 2: Reagents for Fatty Acid Elongation Assay
| Component | Final Concentration |
| KH2PO4, pH 6.5 | 50 mM |
| Rotenone | 5 µM |
| Malonyl-CoA | 60 µM |
| Fatty Acyl-CoA (e.g., Palmitoyl-CoA) | 10 µM |
| NADPH | 250 µM |
| Bovine Serum Albumin (fatty acid-free) | 200 µM |
| Microsomal Protein | 50-100 µg |
| [14C]-Malonyl-CoA | 0.5 µCi |
Experimental Protocols
Protocol 1: Isolation of Endoplasmic Reticulum (Microsomal Fraction)
This protocol describes the isolation of microsomes from soft tissues (e.g., liver) or cultured cells by differential centrifugation.[3] All steps should be performed at 4°C or on ice to minimize enzymatic degradation.[4][5]
Materials:
-
Homogenization Buffer: 50 mM HEPES (pH 7.8), 1.25 M sucrose, 5 mM EGTA, 125 mM KCl.[3] Add protease inhibitors just before use.[5]
-
Dounce homogenizer.[2]
-
Refrigerated centrifuge.[5]
-
Ultracentrifuge.[4]
Procedure for Animal Tissues (e.g., Liver):
-
Excise and weigh the tissue. Rinse with ice-cold buffer to remove excess blood.[4]
-
Mince the tissue into small pieces and add 4 mL of ice-cold Homogenization Buffer per gram of tissue.[4]
-
Homogenize the tissue using a Dounce homogenizer with 10-15 gentle strokes.[2]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.[4]
-
Carefully collect the supernatant (post-nuclear supernatant).[4]
-
Centrifuge the supernatant at 12,000 x g for 15 minutes at 4°C to pellet mitochondria.[3] To minimize mitochondrial contamination, this step can be repeated.[1]
-
Transfer the resulting supernatant (S12 fraction) to an ultracentrifuge tube.
-
Centrifuge the S12 fraction at 100,000 x g for 1 hour at 4°C to pellet the microsomes.[6]
-
Discard the supernatant. The resulting pellet is the microsomal fraction, enriched in endoplasmic reticulum.
-
Resuspend the microsomal pellet in a suitable buffer for downstream applications (e.g., storage buffer for the fatty acid elongation assay).
Procedure for Cultured Cells:
-
Harvest cells and wash with ice-cold PBS. Centrifuge at 700 x g for 5 minutes at 4°C.[1]
-
Resuspend the cell pellet in Homogenization Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes.[1]
-
Proceed with steps 4-10 from the animal tissue protocol.
Protocol 2: Assessment of ER Purity by Western Blot
To ensure the quality of the isolated microsomal fraction, it is essential to assess its purity by Western blotting using specific protein markers for the ER and potential contaminating organelles.[6]
Procedure:
-
Determine the protein concentration of the microsomal fraction.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Probe the membrane with primary antibodies against ER-specific markers (e.g., Calnexin, PDI) and markers for potential contaminants such as mitochondria (e.g., TOM20), plasma membrane (e.g., Na+/K+ ATPase), and cytosol (e.g., GAPDH).[6]
-
Incubate with the appropriate secondary antibodies conjugated to a detectable enzyme (e.g., HRP).[7]
-
Detect the signal using a suitable substrate and imaging system.[8] A strong signal for ER markers and a weak or absent signal for contaminant markers indicate a highly enriched ER fraction.
Protocol 3: Fatty Acid Elongation Assay
This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate by the enzymatic machinery present in the isolated microsomes.[9]
Materials:
-
Reaction Buffer: 100 mM KH2PO4 (pH 6.5).[9]
-
Substrates: Malonyl-CoA, fatty acyl-CoA (e.g., palmitoyl-CoA), NADPH.[9]
-
Radiolabel: [14C]-Malonyl-CoA.[9]
-
Stopping Solution: 5 M KOH in 10% methanol.[9]
-
Extraction Solution: Hexane:acetic acid (98:2 v/v).[9]
-
Scintillation cocktail.
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing the components listed in Table 2.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the microsomal protein (50-100 µg).
-
Incubate at 37°C for 20 minutes.[9]
-
Stop the reaction by adding 100 µL of Stopping Solution.[9]
-
Saponify the fatty acids by incubating at 65°C for 1 hour.[9]
-
Acidify the reaction by adding 100 µL of 5 M HCl.[9]
-
Extract the fatty acids by adding 750 µL of the Extraction Solution and vortexing vigorously.[9]
-
Centrifuge to separate the phases.
-
Transfer an aliquot of the upper organic phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [14C] reflects the fatty acid elongation activity.
Mandatory Visualization
Caption: Workflow for the isolation of the endoplasmic reticulum (microsomal fraction).
Caption: The four sequential reactions of the fatty acid elongation cycle in the ER.[9][10]
References
- 1. assaygenie.com [assaygenie.com]
- 2. abcam.cn [abcam.cn]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Endoplasmic Reticulum Isolation: An Optimized Approach into Cells and Mouse Liver Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein purification and analysis: next generation Western blotting techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acids -- Elongation: Fatty Acid Synthesis in the Endoplasmic Reticulum [library.med.utah.edu]
Application Notes and Protocols for the Analytical Separation of 3-Hydroxy Fatty Acyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy fatty acyl-CoAs are pivotal intermediates in fatty acid metabolism, particularly in the β-oxidation pathway. The stereochemistry of the hydroxyl group at the C-3 position is critical for enzymatic recognition and subsequent metabolic processing. Deficiencies in enzymes that metabolize these compounds, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), can lead to severe metabolic disorders. Consequently, the ability to accurately separate and quantify the different isomers of 3-hydroxy fatty acyl-CoAs is of paramount importance in clinical diagnostics, drug development, and metabolic research.
This document provides detailed application notes and experimental protocols for the separation of 3-hydroxy fatty acyl-CoA isomers, focusing on chromatographic and mass spectrometric techniques.
Analytical Challenges
The primary analytical challenges in the separation of 3-hydroxy fatty acyl-CoA isomers lie in their structural similarity. These isomers can be:
-
Positional isomers: Where the hydroxyl group is at a different position on the acyl chain (e.g., 2-hydroxy vs. 3-hydroxy).
-
Chain length isomers: Molecules with the same functional group but different carbon chain lengths.
-
Diastereomers: Stereoisomers that are not mirror images of each other, arising from the presence of multiple chiral centers. In the context of 3-hydroxy fatty acyl-CoAs, the chiral centers are at the C-3 of the fatty acyl chain and within the coenzyme A moiety.
-
Enantiomers: Non-superimposable mirror images (D/L or R/S isomers) at the C-3 position.
Effective separation and quantification require high-resolution analytical techniques that can differentiate between these subtle structural variations.
Analytical Techniques and Methodologies
A combination of chromatography for separation and mass spectrometry for detection and quantification is the most powerful approach for the analysis of 3-hydroxy fatty acyl-CoA isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For 3-hydroxy fatty acids, which are typically analyzed as their more volatile methyl ester derivatives, GC-MS provides excellent separation and sensitivity. While direct analysis of intact acyl-CoAs by GC-MS is not feasible due to their low volatility, this method is highly valuable for analyzing the 3-hydroxy fatty acid portion after hydrolysis of the CoA ester.
Data Presentation: GC-MS Method Performance
| Parameter | Value | Reference |
| Analytes | 3-Hydroxy fatty acids (C6-C18) | [1] |
| Matrix | Serum, Plasma, Fibroblast culture media | [1][2] |
| Derivatization | Trimethylsilyl (B98337) (TMS) ethers of methyl esters | [1] |
| Limit of Detection (LOD) | 0.2 ng for a single isomer | [3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantitative for physiological levels | [1] |
| Precision (CV%) | 1.0–10.5% at 30 µmol/L; 3.3–13.3% at 0.3 µmol/L | [1] |
Experimental Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids
This protocol describes the analysis of total (free and esterified) 3-hydroxy fatty acids from plasma.
a) Sample Preparation and Hydrolysis [1]
-
To 500 µL of plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mix (containing deuterated 3-hydroxy fatty acids of various chain lengths).
-
Add 500 µL of 10 M NaOH.
-
Incubate at 37°C for 30 minutes to hydrolyze the acyl-CoA esters.
-
Acidify the sample with 2 mL of 6 M HCl.
b) Extraction [1]
-
Extract the acidified sample twice with 3 mL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.
c) Derivatization [1]
-
To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 80°C for 1 hour to form the trimethylsilyl (TMS) derivatives.
d) GC-MS Analysis [1]
-
GC Column: HP-5MS capillary column (or equivalent).
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 80°C, hold for 5 minutes.
-
Ramp 1: Increase to 200°C at 3.8°C/min.
-
Ramp 2: Increase to 290°C at 15°C/min, hold for 6 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions: Monitor the [M-CH3]+ ions for each 3-hydroxy fatty acid TMS derivative and its corresponding internal standard. For example, the characteristic fragment for the 3-hydroxy group is often observed at m/z 103 for the methyl esters.[4]
-
Workflow for GC-MS Analysis of 3-Hydroxy Fatty Acids
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative gas chromatography-mass spectrometry isomer-specific measurement of hydroxy fatty acids in biological samples and food as a marker of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Acyl-CoA Profiling in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and branched-chain amino acid catabolism.[1] They are integral to cellular energy production, lipid biosynthesis, and signaling.[2] Given their pivotal role, the accurate profiling of acyl-CoA species is crucial for understanding metabolic states in health and disease, discovering disease biomarkers, and for pharmacological studies.[2][3] However, the analysis of acyl-CoAs presents significant challenges due to their low abundance, inherent instability, and the complexity of biological matrices.[4][5]
These application notes provide detailed protocols for the extraction and preparation of acyl-CoA samples from tissues and cultured cells for analysis by liquid chromatography-mass spectrometry (LC-MS), the most common and sensitive analytical platform for their quantification.[1][6]
Challenges in Acyl-CoA Analysis
Several factors make the accurate measurement of acyl-CoAs challenging:
-
Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations in tissues.[7]
-
Instability: The thioester bond is susceptible to both enzymatic and chemical hydrolysis.[5] Rapid quenching of biological activity and maintenance of cold temperatures are critical.[8] Acyl-CoAs are also unstable in aqueous solutions and at basic pH.[5][9]
-
Analyte Loss: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metallic surfaces, leading to analyte loss during sample preparation.[10] The use of appropriate sample vials (e.g., glass) can mitigate this issue.[4]
-
Matrix Effects: Co-extracted matrix components can interfere with ionization in mass spectrometry, leading to ion suppression or enhancement.[6]
Experimental Workflows
To address these challenges, robust sample preparation workflows are essential. The following diagrams illustrate two common strategies for acyl-CoA extraction from biological samples.
Caption: General workflow for acyl-CoA extraction using solvent precipitation.
Caption: Workflow incorporating solid-phase extraction for sample cleanup.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using Solvent Precipitation and Solid-Phase Extraction
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction (SPE) for a cleaner sample, which is beneficial for reducing matrix effects in LC-MS/MS analysis.[6][8][11]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold[11]
-
Acetonitrile (ACN), ice-cold[11]
-
Isopropanol (B130326), ice-cold[7]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)[8]
-
Internal standard solution (e.g., Heptadecanoyl-CoA)[7]
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or weak anion exchange)[6][8]
-
SPE column conditioning, wash, and elution solvents (specific to column type, typically methanol (B129727) and aqueous buffers)
-
Reconstitution solvent (e.g., 50% methanol in water with ammonium acetate)[6]
-
Centrifuge capable of high speeds at 4°C
Procedure:
-
Sample Homogenization:
-
Extraction:
-
Supernatant Collection:
-
Carefully collect the upper phase (supernatant) containing the acyl-CoAs into a new tube.[7]
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.[6]
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[6]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a low percentage of organic solvent.[6]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of organic solvent (e.g., methanol or acetonitrile).[6]
-
-
Solvent Evaporation and Reconstitution:
Protocol 2: Acyl-CoA Extraction from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for extracting a broad range of acyl-CoAs from cultured cells.[6][12]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol in water) containing an internal standard[6]
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[12]
Procedure:
-
Cell Harvesting and Washing:
-
Cell Lysis and Extraction:
-
Add a sufficient volume of ice-cold 80% methanol (containing internal standard) to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
For suspension cells: Resuspend the cell pellet in the cold methanol.[12]
-
-
Protein Precipitation:
-
Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
-
Centrifugation:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[6]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[12]
-
-
Solvent Evaporation and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis.[12]
-
Vortex briefly and centrifuge at >14,000 x g for 10 minutes at 4°C to pellet any insoluble material before transferring to LC-MS vials.
-
Data Presentation
The recovery and concentration of acyl-CoAs can vary significantly depending on the sample type and the extraction method employed. The following tables summarize quantitative data from the literature to provide a comparative overview.
Table 1: Comparison of Acyl-CoA Extraction Recovery Rates
| Extraction Method | Analyte/Tissue | Reported Recovery | Reference |
| Solvent Extraction & SPE | Long-chain acyl-CoAs from various rat tissues | 70-80% | [11] |
| Acetonitrile/2-propanol & SPE | Radiolabeled acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-CoA from rat liver | Tissue Extraction: 93-104%SPE: 83-90% | [13] |
| 5-Sulfosalicylic Acid (SSA) vs. Trichloroacetic Acid (TCA) + SPE | Acetyl-CoA | SSA: 59%TCA + SPE: 36% | [14] |
| 5-Sulfosalicylic Acid (SSA) vs. Trichloroacetic Acid (TCA) + SPE | Malonyl-CoA | SSA: 74%TCA + SPE: 26% | [14] |
Note: Recovery rates can be influenced by numerous experimental variables and should be empirically determined for specific applications.
Table 2: Representative Acyl-CoA Concentrations in Mammalian Cells
| Cell Line | Total Fatty Acyl-CoAs (pmol/10^6 cells) | Predominant Species | Reference |
| MCF7 (Human Breast Cancer) | 80.4 ± 6.1 | C24:0, C26:0, C16:0, C18:0 | [15] |
| RAW264.7 (Mouse Macrophage) | 12.0 ± 1.0 | Myristoyl-CoA (C14:0) | [15] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[12]
Conclusion
The successful profiling of acyl-CoAs in lipidomics is highly dependent on meticulous sample preparation. The choice of extraction protocol, whether a straightforward solvent precipitation or a more rigorous method involving solid-phase extraction, should be guided by the specific research question, the sample matrix, and the analytical instrumentation available. By following these detailed protocols and being mindful of the inherent challenges of acyl-CoA analysis, researchers can generate high-quality, reproducible data to advance our understanding of metabolism in health and disease.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 3. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. benchchem.com [benchchem.com]
- 9. neolab.de [neolab.de]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Reconstitution of the Fatty Acid Elongation Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro reconstitution of the fatty acid elongation pathway. The information is intended for researchers in lipid metabolism, drug discovery, and related fields to facilitate the study of this essential metabolic process in a controlled, cell-free environment.
Application Notes
The in vitro reconstitution of the fatty acid elongation pathway serves as a powerful tool for dissecting the molecular mechanisms of fatty acid metabolism. This pathway, crucial for generating long-chain and very-long-chain fatty acids (VLCFAs), is implicated in numerous physiological processes and disease states, including metabolic disorders and neurological diseases. By isolating the enzymatic components of this pathway, researchers can investigate the specific roles and kinetics of individual enzymes, screen for potential inhibitors or activators, and elucidate the regulatory networks that govern fatty acid chain length.
The microsomal fatty acid elongation system involves a cycle of four enzymatic reactions catalyzed by membrane-bound proteins in the endoplasmic reticulum. The key enzymes are:
-
3-ketoacyl-CoA synthase (ELOVL): This is the rate-limiting enzyme that catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. Mammals express seven different ELOVL enzymes (ELOVL1-7), each with distinct substrate specificities for fatty acid chain length and degree of saturation.[1]
-
3-ketoacyl-CoA reductase (KAR): This enzyme reduces the 3-ketoacyl-CoA intermediate to 3-hydroxyacyl-CoA, utilizing NADPH as a cofactor.
-
3-hydroxyacyl-CoA dehydratase (HADC): This enzyme catalyzes the dehydration of 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.
-
trans-2,3-enoyl-CoA reductase (TER): This enzyme reduces trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is elongated by two carbons, also using NADPH.
In vitro systems can range from crude microsomal preparations, which contain the entire enzymatic machinery in a native membrane environment, to fully reconstituted systems using purified enzymes. The choice of system depends on the specific research question. Microsomal assays are well-suited for studying the overall pathway activity and for initial screening of modulatory compounds. In contrast, fully reconstituted systems offer precise control over the concentration and composition of each component, enabling detailed kinetic analysis and investigation of protein-protein interactions.
Data Presentation
The following tables summarize quantitative data on the substrate specificities and kinetic parameters of various fatty acid elongase enzymes.
Table 1: Substrate Specificity of Mammalian ELOVL Enzymes
| ELOVL Isoform | Primary Substrates | Notes |
| ELOVL1 | Saturated and monounsaturated C18-C26 acyl-CoAs | Important for the synthesis of very-long-chain fatty acids (VLCFAs). |
| ELOVL2 | Polyunsaturated C18-C22 acyl-CoAs | Key enzyme in the biosynthesis of docosahexaenoic acid (DHA) and other long-chain polyunsaturated fatty acids (LC-PUFAs). |
| ELOVL3 | Saturated and monounsaturated C16-C22 acyl-CoAs | Involved in the production of VLCFAs for skin barrier function and brown adipose tissue. |
| ELOVL4 | Saturated and polyunsaturated ≥C24 acyl-CoAs | Crucial for the synthesis of ultra-long-chain fatty acids found in the skin and retina. |
| ELOVL5 | Polyunsaturated C18-C20 acyl-CoAs | Participates in the elongation of both n-3 and n-6 polyunsaturated fatty acids. |
| ELOVL6 | Saturated and monounsaturated C12-C16 acyl-CoAs | Plays a role in the conversion of palmitate to stearate. |
| ELOVL7 | Saturated and monounsaturated C16-C20 acyl-CoAs | Broadly expressed and implicated in various metabolic processes. |
Table 2: Kinetic Parameters of Yeast Fatty Acid Elongase with Various Acyl-CoA Primers
| Acyl-CoA Primer | Km (mM) |
| Octanoyl-CoA (C8:0) | 0.33 |
| Decanoyl-CoA (C10:0) | 0.83 |
| Lauroyl-CoA (C12:0) | 0.05 |
| Myristoyl-CoA (C14:0) | 0.4 |
| Palmitoyl-CoA (C16:0) | 0.13 |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Elongation Assay Using Mammalian Liver Microsomes
This protocol describes the measurement of fatty acid elongation activity using microsomal fractions isolated from mammalian liver.
Materials:
-
Fresh or frozen liver tissue
-
Buffer A: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4
-
Protease and phosphatase inhibitors
-
100 mM KH2PO4, pH 6.5
-
1 mM Rotenone
-
10 mM Malonyl-CoA
-
[14C]Malonyl-CoA (40-60 Ci/mol)
-
10 mM NADPH
-
Fatty acyl-CoA substrate (e.g., 1 mM palmitoyl-CoA)
-
400 µM Bovine Serum Albumin (BSA), fatty acid-free
-
5 M KOH in 10% methanol (B129727)
-
5 M HCl
-
Hexane-acetic acid mix (98:2, v/v)
-
Scintillation cocktail
Procedure:
-
Preparation of Liver Microsomes:
-
Homogenize 0.2-0.5 g of liver tissue in 5 ml of ice-cold Buffer A containing protease and phosphatase inhibitors.[2]
-
Centrifuge the homogenate at 18,547 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant and centrifuge at 194,432 x g for 30 minutes at 4°C.[2]
-
Resuspend the microsomal pellet in Buffer A and determine the protein concentration.
-
-
Enzymatic Assay:
-
In a microfuge tube, prepare the reaction mixture with a final volume of 100 µl:
-
50 µl of 100 mM KH2PO4, pH 6.5
-
0.5 µl of 1 mM Rotenone
-
6 µl of 10 mM Malonyl-CoA (containing [14C]Malonyl-CoA)
-
10 µl of 10 mM NADPH
-
5 µl of 1 mM fatty acyl-CoA substrate
-
5 µl of 400 µM BSA
-
Microsomal protein (10-50 µg)
-
Nuclease-free water to 100 µl
-
-
Incubate the reaction mixture at 37°C for 20 minutes with gentle agitation.[2]
-
-
Extraction and Analysis of Products:
-
Stop the reaction by adding 100 µl of 5 M KOH in 10% methanol and incubate at 65°C for 1 hour to saponify the fatty acids.[2]
-
Acidify the reaction with 100 µl of 5 M HCl.[2]
-
Extract the fatty acids by adding 750 µl of the hexane-acetic acid mix, vortexing vigorously, and centrifuging to separate the phases.[2]
-
Transfer the upper organic phase to a scintillation vial.
-
Measure the radioactivity using a scintillation counter.
-
Express the results as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
-
Protocol 2: Fully In Vitro Reconstituted Fatty Acid Elongation with Purified Enzymes
This protocol outlines the reconstitution of the fatty acid elongation pathway using purified ELOVL6 and KAR enzymes.
Materials:
-
Purified ELOVL6 and KAR proteins
-
1-palmitoyl-2-oleoylphosphatidylcholine (POPC)
-
Buffer B: 50 mM HEPES-NaOH, pH 6.8, 500 mM NaCl, 10% glycerol, 1 mM DTT
-
0.2% Triton X-100
-
C16:0-CoA substrate (8 µM)
-
[14C]Malonyl-CoA (27.3 µM, 1.5 µCi/ml)
-
1 mM NADPH
-
TLC plate (normal-phase)
-
Bioimaging analyzer
Procedure:
-
Reconstitution of Enzymes into Proteoliposomes:
-
Prepare liposomes by drying POPC, resuspending in Buffer B, and sonicating.[3]
-
Solubilize the liposomes with 2% Triton X-100.[3]
-
Dilute purified ELOVL6 and KAR proteins in Buffer B containing 0.2% Triton X-100.[3]
-
Mix the diluted enzymes with the solubilized liposomes and incubate to form proteoliposomes.[3]
-
-
In Vitro Elongation Assay:
-
Product Analysis:
Visualizations
Fatty Acid Elongation Pathway
Caption: The enzymatic cycle of fatty acid elongation.
Experimental Workflow for In Vitro Reconstitution
Caption: General workflow for in vitro fatty acid elongation experiments.
Logical Relationship of Fatty Acid Elongation Components
Caption: Substrate flow and specificity in the ELOVL family.
References
- 1. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Very Long-Chain Acyl-CoA Recovery
Welcome to the technical support center dedicated to enhancing the recovery of very long-chain acyl-CoAs (VLC-ACoAs) from biological samples. This resource is tailored for researchers, scientists, and drug development professionals, offering detailed troubleshooting guides, frequently asked questions (FAQs), and in-depth experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs) and Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the extraction of VLC-ACoAs.
Q1: What are the most critical factors affecting the recovery of VLC-ACoAs?
The recovery of VLC-ACoAs is influenced by several key factors:
-
Sample Handling and Storage: Due to their instability, it is crucial to process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the integrity of these molecules.[1]
-
Extraction Method: The choice of solvents and the overall methodology are pivotal. A widely used and effective approach involves homogenizing the sample in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]
-
Analyte Stability: VLC-ACoAs are susceptible to both enzymatic and chemical degradation. Maintaining a cold environment (i.e., working on ice) and using high-purity reagents are essential to preserve the stability of the analytes throughout the extraction procedure.[1]
-
Purification: Solid-phase extraction (SPE) is a common and effective technique for purifying VLC-ACoAs and can significantly improve recovery rates.[1]
Q2: I am consistently observing low yields of VLC-ACoAs in my extracts. What are the potential causes and how can I troubleshoot this issue?
Low recovery of VLC-ACoAs can be attributed to several factors. The following troubleshooting guide will help you identify and address the root cause:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for optimal disruption.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is generally recommended.[1] |
| Degradation of Acyl-CoAs | - Work quickly and maintain samples on ice at all times.[1] - Use fresh, high-purity solvents to prevent chemical degradation. - Consider adding an internal standard early in the protocol to monitor recovery throughout the process.[1] |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] - Optimize the wash and elution steps to ensure efficient binding and recovery of VLC-ACoAs. A weak anion exchange SPE column can be particularly effective.[1] |
| Precipitation of Long-Chain Species | - VLC-ACoAs, especially those with very long chains, can have limited solubility in aqueous solutions. Ensure the final extract is maintained in a solvent system that promotes solubility, such as a methanol (B129727)/water mixture.[1] |
Q3: What is the best way to store biological samples to ensure the stability of VLC-ACoAs?
For optimal preservation of VLC-ACoAs, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic activity and prevent chemical degradation.[1] It is imperative to avoid repeated freeze-thaw cycles, as this can lead to a significant loss of these analytes.[1]
Quantitative Data on Extraction Methods
The recovery of VLC-ACoAs can vary significantly depending on the extraction method employed. The table below summarizes reported recovery rates from different methodologies to facilitate comparison.
| Extraction Method | Purification Method | Reported Recovery Rate (%) | Reference |
| Acetonitrile/2-propanol extraction | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | 93-104% (for the extraction step) | [2] |
| Acetonitrile/2-propanol extraction | 2-(2-pyridyl)ethyl-functionalized silica gel | 83-90% (for the solid-phase extraction step) | [2] |
| Modified HPLC analysis method | Oligonucleotide purification column | 70-80% | [3] |
| Chloroform/methanol/water system with acyl-CoA-binding protein | N/A | 55% | [4] |
| Chloroform/methanol/water system without acyl-CoA-binding protein | N/A | 20% | [4] |
Experimental Protocols
This section provides a detailed methodology for a widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery of VLC-ACoAs from tissue samples.[1]
Materials:
-
Frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium (B1175870) Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]
-
Homogenize the tissue thoroughly on ice.
-
-
Solvent Extraction:
-
Add 5 mL of a 2:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 5 minutes.
-
Add 2 mL of saturated ammonium sulfate solution and vortex again.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a weak anion exchange SPE column by washing with 2 mL of methanol, followed by 2 mL of water.
-
Equilibration: Equilibrate the column with 2 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Load the collected organic phase onto the SPE column.
-
Washing: Wash the column with 2 mL of 2% formic acid, followed by 2 mL of methanol to remove impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for subsequent analysis.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the extraction of very long-chain acyl-CoAs.
Caption: Experimental workflow for very long-chain acyl-CoA extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing matrix effects in LC-MS analysis of acyl-CoAs
Welcome to the technical support center for the LC-MS analysis of acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of acyl-CoAs?
A1: In LC-MS analysis, the "matrix" consists of all components within a sample apart from the analyte of interest. For acyl-CoAs, which are often extracted from complex biological systems, this includes salts, proteins, and particularly phospholipids (B1166683).[1][2][3] Matrix effects arise when these co-eluting components interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's ion source.[2][3] This interference can lead to two primary phenomena:
-
Ion Suppression: This is the more common effect, where matrix components reduce the ionization efficiency of the analyte. This results in a decreased signal intensity, which can lead to an underestimation of the acyl-CoA concentration and compromise the sensitivity and accuracy of the analysis.[2][4]
-
Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal and an overestimation of the concentration.[2][3]
Phospholipids are a major cause of ion suppression in samples from biological tissues or plasma.[1][5][6] Their accumulation on LC columns can also lead to reduced column lifetimes and more frequent mass spectrometer maintenance.[5][7]
Q2: What are the most effective strategies to minimize matrix effects in acyl-CoA analysis?
A2: A comprehensive approach is recommended to mitigate matrix effects. Key strategies include:
-
Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible, especially phospholipids, while ensuring efficient recovery of the acyl-CoAs.[2][8][9] Techniques range from simple protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][5] Specialized phospholipid removal plates and cartridges are also highly effective.[6][7][10]
-
Chromatographic Separation: Achieving good chromatographic resolution to separate acyl-CoAs from co-eluting matrix components is crucial.[2][8] Optimizing the LC gradient can shift the elution of analytes away from regions of significant ion suppression.[2]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is widely considered the gold standard for compensating for matrix effects.[8][11][12] A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of ion suppression.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the sample (e.g., plasma from an untreated animal) can help compensate for matrix effects, though it may not overcome sensitivity loss from severe suppression.[4][8]
Q3: Why are phospholipids a major problem and how can they be removed?
A3: Phospholipids are abundant in biological membranes and, due to their amphipathic nature, are often co-extracted with acyl-CoAs.[6] They are notorious for causing ion suppression, fouling the MS ion source, and shortening the lifespan of reversed-phase LC columns.[5][6] Several techniques specifically target phospholipid removal:
-
Solid-Phase Extraction (SPE): Polymeric reversed-phase SPE sorbents can effectively retain and remove phospholipids.[7]
-
Phospholipid Removal Plates/Cartridges: These products use specialized media, such as zirconia-coated particles, that have a high affinity for the phosphate (B84403) groups on phospholipids, selectively removing them from the sample.[6][10] Technologies like HybridSPE® and Ostro™ plates are designed for this purpose.[6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition phospholipids into a separate phase from the acyl-CoAs.[1]
Q4: How can I tell if my analysis is suffering from matrix effects?
A4: Signs of significant matrix effects include:
-
Poor reproducibility of analyte peak areas between replicate injections.
-
Lower signal intensity in extracted samples compared to a pure standard solution of the same concentration.[2]
-
Inconsistent analyte recovery.
-
Shifts in retention times, especially if the column becomes fouled.[13]
-
A "hump" of co-eluting peaks in your chromatogram, often associated with phospholipids, that coincides with your analyte's retention time.
A systematic way to visualize this is with a post-column infusion experiment, where a constant flow of the analyte solution is introduced into the LC eluent stream after the column. Injecting a blank matrix extract will show dips in the analyte's signal, revealing the chromatographic regions where ion suppression occurs.[2]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS)?
A5: A stable isotope-labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N).[11][12] This mass shift allows the mass spectrometer to distinguish it from the endogenous analyte. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement during ionization.[4][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[4] This approach is the most robust method for correcting matrix effects.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of acyl-CoAs.
| Symptom | Possible Cause | Recommended Solution |
| Low Signal Intensity or No Peak | 1. Analyte Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, especially in non-acidic aqueous solutions.[14][15] | 1a. Prepare fresh standards and samples in an acidic solution (e.g., 5% SSA or 10% TCA).[11][16] Minimize time at room temperature.[14] 1b. Ensure proper storage at -80 °C.[11][12] |
| 2. Severe Ion Suppression: High levels of co-eluting matrix components (e.g., phospholipids) are quenching the analyte signal.[2] | 2a. Implement a more rigorous sample cleanup method (SPE, LLE, or phospholipid removal plates) to reduce matrix components.[2][5] 2b. Optimize the LC gradient to separate the analyte from the suppression zone.[2] 2c. Use a stable isotope-labeled internal standard to compensate for the signal loss.[8] | |
| 3. Suboptimal MS Parameters: Incorrect precursor/product ion selection, collision energy, or source parameters.[14] | 3. Infuse a pure standard of the acyl-CoA to optimize all MS parameters for maximum signal intensity. | |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Manual sample preparation steps (e.g., pipetting, extraction) can introduce variability. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing, centrifugation times, and solvent volumes. |
| 2. Variable Matrix Effects: The concentration of interfering compounds differs slightly between samples, causing inconsistent ion suppression. | 2a. Use a stable isotope-labeled internal standard, which is the most effective way to correct for this variability.[12][17] 2b. Improve sample cleanup to remove the source of the variability. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination/Fouling: Accumulation of phospholipids or other matrix components on the column.[6] | 1a. Use a guard column and replace it regularly. 1b. Implement a column wash step with a strong organic solvent at the end of each run. 1c. Improve sample cleanup to prevent contaminants from reaching the column.[7] |
| 2. Incompatible Mobile Phase: The pH or composition of the mobile phase is not optimal for acyl-CoAs. | 2. Acyl-CoAs are acidic; ensure the mobile phase pH is appropriate. Some methods use ammonium (B1175870) hydroxide (B78521) or formic acid.[10][14] | |
| Retention Time Shifts | 1. Column Degradation: The stationary phase is breaking down or has been irreversibly fouled.[13] | 1. Replace the analytical column. Consider using a column with a different chemistry that is more robust. |
| 2. LC System Issues: Fluctuations in pump pressure, flow rate, or gradient composition.[13][18] | 2. Perform system maintenance. Check for leaks, prime the pumps, and ensure the mobile phase is properly degassed.[18] |
Data on Sample Preparation Effectiveness
The choice of sample preparation technique is critical for minimizing matrix effects. The following table summarizes the reported effectiveness of various methods in removing phospholipids, a primary source of interference.
| Sample Preparation Method | Principle | Reported Phospholipid Removal Efficiency | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Low to Moderate | Simple, fast, and inexpensive. | Does not effectively remove phospholipids, which remain in the supernatant.[5] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases. | Moderate to High | Can provide a cleaner extract than PPT.[5] | Can be time-consuming, requires method development, and may have lower analyte recovery.[1] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away. | >95 - 97%[7] | High degree of cleanup, can be automated.[7] | Requires method development; can be more expensive than PPT or LLE.[5] |
| Phospholipid Removal Plates (e.g., HybridSPE®, Ostro™) | Employs media with high affinity for phospholipids to selectively remove them. | >95%[6][10] | Simple, fast (pass-through or filtration format), and highly effective at removing phospholipids.[6] | Higher cost per sample compared to PPT. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
This is a rapid but crude sample preparation method.
-
To 100 µL of biological sample (e.g., plasma), add 400 µL of cold acetonitrile containing 1% formic acid and the internal standard.[10]
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 rpm for 5-10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a cleaner sample than PPT.
-
Sample Pre-treatment: Lyse cells and precipitate proteins as in the PPT method. For plasma, a 1:4 dilution with acetonitrile is common.[7] Centrifuge and collect the supernatant.
-
SPE Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis PRiME HLB).[7]
-
Load: Directly load the supernatant onto the SPE cartridge without prior conditioning or equilibration.[7]
-
Wash (Optional but Recommended): Wash the cartridge with a weak organic solvent (e.g., 25:75 methanol:water) to remove highly polar interferences.[7]
-
Elute: Elute the acyl-CoAs with a strong organic solvent mixture (e.g., 90:10 acetonitrile/methanol).[7]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 3: Using a Specialized Phospholipid Removal Plate
This protocol is designed for high-throughput and effective phospholipid removal.
-
Protein Precipitation: In a 96-well plate, add 400 µL of cold acetonitrile (with internal standard) to 100 µL of plasma sample. Mix well.
-
Filtration: Place the phospholipid removal plate (e.g., Ostro™, HybridSPE®) on a vacuum manifold.
-
Load: Transfer the entire mixture (supernatant and precipitate) from the previous step to the wells of the phospholipid removal plate.
-
Process: Apply a gentle vacuum to pull the liquid through the plate. The analytes pass through into a collection plate below, while proteins and phospholipids are retained by the plate's filter and media.
-
Analysis: The collected filtrate is ready for direct injection or can be evaporated and reconstituted if further concentration is needed.
Visualizations
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for acyl-CoA analysis, highlighting matrix effect sources and mitigation steps.
Mechanism of Ion Suppression in ESI-MS
Caption: Co-eluting matrix components compete with analytes, reducing ionization and signal.
Troubleshooting Logic for Low LC-MS Signal
Caption: A step-by-step decision tree for troubleshooting low signal in acyl-CoA analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
troubleshooting low signal of (3S)-3-hydroxytetracosanoyl-CoA in mass spec
Topic: Troubleshooting Low Signal of (3S)-3-hydroxytetracosanoyl-CoA
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry (MS) analysis of this compound. The following sections provide structured troubleshooting advice, experimental protocols, and optimized parameters to help diagnose and resolve low signal intensity issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am observing a very low, or no, signal for my this compound standard. What are the initial checks I should perform?
A1: When experiencing a significant loss of signal, it is crucial to systematically isolate the problem.
-
Confirm Instrument Performance: Start by infusing a known, stable compound that you frequently use to ensure the mass spectrometer is functioning correctly and providing a stable electrospray.
-
Check Consumables and Reagents: Prepare fresh mobile phases and standards. Old or improperly stored reagents can lead to degradation of the analyte or contamination.[1] this compound, like other acyl-CoAs, is susceptible to hydrolysis.
-
Verify Instrument Parameters: Double-check that the correct instrument method has been loaded. Ensure all gas flows, voltages, and temperatures are at their expected setpoints. An incorrect setting can prevent efficient ionization or ion transmission.
Q2: What are the most common causes of low signal intensity for a very long-chain acyl-CoA like this compound?
A2: Low signal intensity for long-chain acyl-CoAs (LCACoAs) often stems from a few key areas:
-
Ion Suppression: This is a primary cause of reduced signal. Co-eluting compounds from the sample matrix, such as abundant phospholipids (B1166683), compete with the analyte for ionization, thereby suppressing its signal.[2][3] This is especially problematic in samples prepared by simple protein precipitation.[3]
-
Inefficient Ionization: this compound is a large and complex molecule. Its ionization efficiency can be highly dependent on the mobile phase composition (pH, organic content, additives) and the ionization source settings.[4] Both positive and negative electrospray ionization (ESI) modes have been used for acyl-CoAs, and the optimal mode may need to be determined empirically.[5][6]
-
Poor Sample Recovery: The analyte may be lost during sample preparation. Very long-chain acyl-CoAs can be challenging to extract efficiently. Some extraction techniques, like those using trichloroacetic acid (TCA) followed by solid-phase extraction (SPE), can result in poor recovery for certain CoA species.[7][8]
-
Sample Degradation: Acyl-CoAs can be unstable and degrade due to enzymatic activity or hydrolysis, especially at non-acidic pH.[1][9] Samples should be kept cold and processed quickly. Storage at -80°C is recommended.[9][10]
-
Suboptimal Chromatography: Poor peak shape (e.g., severe tailing) or insufficient retention on the LC column can lead to a low signal-to-noise ratio. The very long C24 acyl chain makes this molecule highly hydrophobic, requiring specific chromatographic conditions for good separation.[11]
Q3: How can I mitigate ion suppression from my biological matrix?
A3: Reducing matrix effects is critical for achieving good sensitivity.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. While protein precipitation is fast, it often fails to remove phospholipids, a major source of ion suppression.[3] Consider using:
-
Optimize Chromatography: Adjust your LC method to chromatographically separate this compound from the bulk of the matrix components. A longer gradient or a different column chemistry may be required.
-
Use an Internal Standard: While this doesn't eliminate suppression, a stable isotope-labeled internal standard (if available) or a close structural analog can help correct for signal variability caused by matrix effects.[7]
Q4: Which ionization mode, positive or negative ESI, is better for this compound?
A4: Both positive and negative ESI modes have been successfully used for acyl-CoA analysis.
-
Positive ESI Mode: This mode is often preferred for short-chain and long-chain acyl-CoAs.[5][7][12] It typically yields characteristic fragmentation patterns, such as a neutral loss of the CoA moiety (507 Da), which is useful for profiling experiments.[12]
-
Negative ESI Mode: Negative ionization can also be very suitable for acyl-CoAs due to the presence of multiple phosphate (B84403) groups.[6] It may offer excellent sensitivity and specific fragmentation spectra.
The optimal choice depends on your specific instrument and matrix. It is recommended to test both modes with a pure standard to determine which provides the best signal intensity and stability for this compound.
Q5: My analyte has a very long (C24) acyl chain. What chromatographic challenges should I expect and how can I address them?
A5: The C24 chain makes this compound highly nonpolar, which can lead to several issues:
-
Poor Peak Shape: Severe peak tailing and signal deterioration are common for late-eluting, hydrophobic species like very long-chain acyl-CoAs.[11]
-
Irreversible Binding: The analyte may bind irreversibly to the LC column, especially with standard C18 phases.
-
Low Solubility: Solubility in the initial, more aqueous mobile phase might be limited.
To address these challenges:
-
Use a Different Column: Consider a column with a different chemistry, such as a C4 or C8 phase, which is less hydrophobic than C18.[6]
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-50°C) can improve peak shape and reduce analysis time.[10]
-
Optimize Mobile Phase: Using a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) has been shown to improve the chromatography of long-chain acyl-CoAs on C18 columns.[12] Alternatively, ion-pairing reagents can be used, but they can be difficult to remove from the LC-MS system.[13]
-
Adjust Initial LC Conditions: Ensure the initial mobile phase has sufficient organic content to keep the analyte soluble upon injection. For long-chain specific methods, an initial condition of 20% acetonitrile (B52724) may be used.[14]
Key Experimental Methodologies
Protocol: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for acyl-CoA extraction and is designed to reduce matrix interference.[7][10]
Materials:
-
SPE Cartridges (e.g., Silica-based or specific mixed-mode)
-
Extraction Buffer (e.g., 50 mM Ammonium Formate (B1220265), pH 6.3)
-
Acetonitrile
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell sample in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water) to precipitate proteins and extract metabolites.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
SPE Cartridge Conditioning:
-
Activate the SPE cartridge by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of extraction buffer through it.
-
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of extraction buffer to remove unbound, interfering compounds.
-
Elution: Elute the trapped acyl-CoAs using a stepwise gradient of increasing organic solvent. For example:
-
Drying and Reconstitution: Combine the elution fractions and dry them completely under a stream of nitrogen gas. Reconstitute the dried extract in a solvent that matches the initial LC mobile phase conditions and centrifuge to remove any undissolved material before injection.[10]
Quantitative Data Summary
The following table summarizes typical parameters used in LC-MS/MS methods for the analysis of long-chain acyl-CoAs, which can serve as a starting point for method development for this compound.
| Parameter | Recommended Setting / Reagent | Rationale & Notes | Source(s) |
| LC Column | Reversed-Phase C8 or C18 (e.g., 100 x 2.1 mm, 3.5 µm) | C8 is less retentive and may provide better peak shape for very long chains. C18 at high pH is also effective. | [10],[12] |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water or 0.1% Ammonium Hydroxide in Water (pH ~10.5) | High pH can improve peak shape for acyl-CoAs. Ammonium acetate is a common volatile buffer. | [14],[12] |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase separation of lipids. | [5],[12] |
| Column Temperature | 40 - 50 °C | Higher temperatures lower viscosity and can significantly improve peak shape for hydrophobic analytes. | [10] |
| Autosampler Temp. | 4 - 5 °C | Critical for preventing degradation of acyl-CoAs in the sample queue. | [10] |
| Ionization Mode | Positive ESI | Generally provides good sensitivity and characteristic fragmentation for long-chain acyl-CoAs. | [5],[12] |
| MS/MS Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity for quantitative analysis by monitoring specific precursor-product ion transitions. | [5] |
| Precursor Ion | [M+H]⁺ or [M+2H]²⁺ | The protonated molecule is the most common precursor. The doubly charged ion may also be present. | [5] |
| Product Ion / Neutral Loss | Neutral Loss of 507 Da | Corresponds to the loss of the 3'-phospho-ADP moiety of Coenzyme A and is a characteristic fragmentation for profiling. | [12] |
Visual Workflow
The following diagram illustrates a logical troubleshooting workflow to diagnose the cause of a low signal for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Long-Chain Acyl-CoAs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of long-chain acyl-CoAs.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of long-chain acyl-CoAs, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor peak shape, specifically peak tailing, for my long-chain acyl-CoA analytes?
A1: Peak tailing is a common issue in the analysis of long-chain acyl-CoAs and can be attributed to several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns can interact with the phosphate (B84403) groups of the CoA moiety, leading to tailing.
-
Suboptimal Mobile Phase pH: An acidic mobile phase can protonate the phosphate groups, increasing their interaction with the stationary phase.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.
Solutions:
-
Mobile Phase Optimization: Using a mobile phase with a slightly alkaline pH (around 10.5) with a buffer like ammonium (B1175870) hydroxide (B78521) can minimize interactions with residual silanols.[1]
-
Column Choice: Employing a column with a different stationary phase, such as a C8 column, may offer better peak shape for some long-chain acyl-CoAs.[2] Additionally, using columns with end-capping can reduce silanol interactions.
-
Sample Dilution: Diluting the sample before injection can prevent column overload and improve peak symmetry.
Q2: My signal intensity is low, and I'm struggling with sensitivity. What can I do to improve it?
A2: Low signal intensity can be a significant hurdle in detecting low-abundance long-chain acyl-CoAs. Here are some strategies to enhance sensitivity:
-
Ionization Mode: Positive electrospray ionization (ESI) mode has been shown to be more sensitive for the detection of long-chain acyl-CoAs compared to negative mode.[3]
-
Mass Spectrometry Parameters: Optimizing mass spectrometer parameters, such as declustering potential (DP) and collision energy (CE), for each specific acyl-CoA can significantly improve signal intensity.
-
Sample Preparation: A robust extraction and purification protocol is crucial. Solid-phase extraction (SPE) can help concentrate the analytes and remove interfering substances.[4]
-
Adduct Formation: The formation of sodium adducts can sometimes split the signal between the protonated molecule and the sodium adduct, reducing the intensity of the desired ion. Optimizing mobile phase additives can help minimize adduct formation.
Q3: I'm observing inconsistent retention times for my analytes. What could be the cause?
A3: Fluctuations in retention time can compromise the reliability of your results. The following factors can contribute to this issue:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention time.
-
Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven is recommended for stable temperature control.
-
Pump Performance: Issues with the HPLC pump, such as leaks or inconsistent flow rates, can lead to variable retention times.
Solutions:
-
Standardized Procedures: Ensure consistent and accurate preparation of all mobile phases.
-
Adequate Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
-
Temperature Control: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
System Maintenance: Regularly maintain the HPLC system, including checking for leaks and ensuring the pump is functioning correctly.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting long-chain acyl-CoAs from biological samples?
A1: A combination of solvent extraction followed by solid-phase extraction (SPE) is a widely used and effective method for obtaining high recovery and purity of long-chain acyl-CoAs from tissues.[4] Homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) is a common first step. Subsequent purification using SPE helps to remove interfering substances and concentrate the analytes.[4]
Q2: What are the characteristic fragmentation patterns of long-chain acyl-CoAs in tandem mass spectrometry?
A2: In positive ion mode ESI-MS/MS, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety. Another common fragment ion is observed at m/z 428, representing the CoA moiety. These characteristic fragments are often used for developing selective multiple reaction monitoring (MRM) methods for quantification.
Q3: How can I quantify long-chain acyl-CoAs accurately?
A3: Accurate quantification is typically achieved using a stable isotope-labeled internal standard. Odd-chain length fatty acyl-CoAs, which are not naturally abundant in most biological systems, are often used as internal standards.[3] A calibration curve is generated by analyzing a series of standards with known concentrations, and the concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard.
Data Presentation
Table 1: Comparison of Extraction Methodologies and Reported Recovery Rates
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% | [5] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [6] |
| Acetonitrile/Isopropanol Extraction with 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | Rat Liver | 83-90% (for SPE step) | [5] |
Table 2: Optimized LC-MS/MS Parameters for Selected Long-Chain Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 | 100 | 50 |
| Stearoyl-CoA (C18:0) | 1034.5 | 527.4 | 100 | 50 |
| Oleoyl-CoA (C18:1) | 1032.5 | 525.4 | 100 | 50 |
| Linoleoyl-CoA (C18:2) | 1030.5 | 523.4 | 100 | 50 |
| Arachidonoyl-CoA (C20:4) | 1054.5 | 547.4 | 100 | 50 |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Detailed Methodology for Long-Chain Acyl-CoA Extraction from Tissue
This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2.0 mL of isopropanol and homogenize again.[4]
-
-
Solvent Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic phase containing the acyl-CoAs.[4]
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Loading: Load the collected supernatant onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol).
-
Mandatory Visualization
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low-Abundance Acyl-CoAs
Welcome to the technical support center for the quantification of low-abundance acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying low-abundance acyl-CoAs?
A1: The primary challenges in quantifying low-abundance acyl-CoAs include their inherent instability in aqueous solutions, low cellular concentrations, and diverse physicochemical properties which make simultaneous analysis difficult.[1][2] Additionally, their amphiphilic nature, containing both a hydrophobic fatty acyl chain and a hydrophilic CoA moiety, can lead to poor chromatographic peak shape and analyte loss on various surfaces.[3]
Q2: Why is Liquid Chromatography-Mass Spectrometry (LC-MS/MS) the preferred method for acyl-CoA analysis?
A2: LC-MS/MS is the preferred method due to its high sensitivity and selectivity, which are crucial for detecting and quantifying low-abundance molecules in complex biological samples.[4] Techniques like Multiple Reaction Monitoring (MRM) allow for the specific detection of target acyl-CoA species, minimizing interferences from the sample matrix.[5]
Q3: What is the importance of using internal standards in acyl-CoA quantification?
A3: Internal standards are critical for accurate quantification as they account for variability during sample extraction, handling, and analysis.[6] The gold standard is the use of stable isotope-labeled versions of the analytes of interest, which mimic the behavior of the endogenous compounds.[7][8][9] When these are not available, odd-chain acyl-CoAs (e.g., C17:0-CoA) can be used as they are not typically present in biological samples.[10]
Q4: How can I improve the recovery of short-chain acyl-CoAs during sample preparation?
A4: For short-chain, more hydrophilic acyl-CoAs, it is often beneficial to use an extraction method that avoids solid-phase extraction (SPE), as SPE can lead to the loss of these polar analytes.[4][10] A deproteinization step using 5-sulfosalicylic acid (SSA) has been shown to be more effective than trichloroacetic acid (TCA) for retaining short-chain species.[4][10]
Q5: What are derivatization strategies and when should they be used?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For acyl-CoAs, derivatization can enhance ionization efficiency, improve chromatographic separation, and reduce analyte loss on surfaces.[3][11] For example, phosphate (B84403) methylation can improve the peak shape and recovery of a wide range of acyl-CoAs.[3] Aniline-based derivatization can be used for short-chain fatty acids to improve their chromatographic properties and allow for absolute quantification.[12]
Troubleshooting Guide
Issue 1: Low or No Signal for Acyl-CoAs
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity by flash-freezing samples in liquid nitrogen.[13] Keep samples on ice throughout preparation and store extracts at -80°C. Reconstitute just prior to analysis.[10] |
| Inefficient Extraction | The choice of extraction solvent is critical. A mixture of isopropanol (B130326) and an aqueous potassium phosphate buffer is a common choice.[10] For broad coverage, a mixed organic-aqueous solvent like acetonitrile/methanol/water can be effective.[2] |
| Poor Recovery from SPE | Solid-phase extraction (SPE) can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[4][10] Consider methods that do not require an SPE step, such as those using SSA for deproteinization.[4] |
| Analyte Loss on Surfaces | The phosphate groups on acyl-CoAs can adhere to glass and metal surfaces. Using glass vials instead of plastic for sample storage and analysis can decrease signal loss.[10] A derivatization strategy, such as phosphate methylation, can also resolve this issue.[3] |
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase | For short-chain acyl-CoAs, a slightly acidic mobile phase is often required in reversed-phase chromatography.[2] The use of ion-pairing agents like dimethylbutylamine (DMBA) can improve the chromatography of species like malonyl-CoA.[4] |
| Column Choice | A core-shell silica (B1680970) column can provide narrower peaks and shorter analysis times compared to fully porous silica columns.[14] |
| Analyte Adsorption | As mentioned above, derivatization of the phosphate groups can prevent interaction with active sites on surfaces and improve peak shape.[3] |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of stable isotope-labeled internal standards is the best way to compensate for matrix effects.[7][8][9] Constructing calibration curves in a matrix that closely matches the study samples is also recommended.[10] |
| Non-Linearity of Calibration Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[4][10] |
| Lack of a Suitable Internal Standard | If specific stable isotope-labeled standards are not available, use an odd-chain acyl-CoA. Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency.[10] |
Quantitative Data Summary
The following tables summarize quantitative data for acyl-CoA species from various sources to provide a comparative overview.
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >100 |
| Free CoA | 10 | >100 |
| Acetyl-CoA | 60 | >100 |
| Propionyl-CoA | 25 | >100 |
| Succinyl-CoA | 70 | >100 |
| (Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water.[10]) |
Table 2: Acyl-CoA Abundance in Mammalian Cell Lines
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2 |
| (Note: Data from different sources may involve variations in experimental conditions and normalization methods, affecting direct comparability.[15]) |
Experimental Protocols & Workflows
A generalized workflow for the quantification of low-abundance acyl-CoAs is presented below, followed by a detailed experimental protocol for extraction from cultured cells.
Figure 1. A generalized experimental workflow for acyl-CoA quantification.
Protocol 1: Extraction of Short-Chain Acyl-CoAs and CoA Precursors from Cells
This protocol is adapted from a method designed to avoid solid-phase extraction, thereby improving the recovery of polar analytes.[4][10]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Sample Quenching and Deproteinization:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells and wash twice with ice-cold PBS.[10]
-
Immediately add 200 µL of ice-cold 2.5% (w/v) SSA containing the internal standard to the cells.[10]
-
For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube. For suspension cells, resuspend the pellet in the SSA solution.[10]
-
Vortex vigorously and incubate on ice for 10 minutes.[10]
-
-
Lysate Clarification:
-
LC-MS/MS Analysis:
-
The clarified supernatant is now ready for direct injection and analysis by LC-MS/MS.
-
Figure 2. A logical workflow for troubleshooting low acyl-CoA signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 3-Hydroxyacyl-CoAs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of 3-hydroxyacyl-CoAs and other long-chain acyl-CoA species.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, and split peaks, can compromise the accuracy and reproducibility of your analysis. This guide addresses common issues in a question-and-answer format.
Q1: My 3-hydroxyacyl-CoA peaks are tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is the most common issue when analyzing acyl-CoAs. It is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Cause 1: Secondary Silanol (B1196071) Interactions: 3-Hydroxyacyl-CoAs possess phosphate (B84403) groups that are negatively charged at typical mobile phase pH values. These can interact with residual, positively charged silanol groups on the silica-based stationary phase (e.g., C18 columns), leading to tailing.[1]
-
Solution A: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) can protonate the silanol groups, minimizing these secondary interactions.[1] However, be mindful of the analyte's stability at low pH.
-
Solution B: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, significantly reducing tailing for basic and charged compounds.
-
Solution C: Employ Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can mask the charged phosphate groups on the acyl-CoA or the silanol groups on the stationary phase, improving peak shape.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[2]
-
Solution: Reduce the sample concentration or the injection volume. Broad or tailing peaks are a strong indicator that the sample is too concentrated.[2]
-
-
Cause 3: Column Contamination or Degradation: Accumulation of matrix components at the column inlet can disrupt the flow path and cause tailing.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column according to the manufacturer's instructions or replace it if necessary.
-
Q2: My peaks are fronting. What does this indicate?
A2: Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.[3]
-
Cause 1: Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a distorted, fronting peak.[2]
-
Cause 2: Concentration Overload: Very high concentrations of the analyte can sometimes lead to fronting.[3]
-
Solution: Dilute the sample and reinject.
-
-
Cause 3: Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can create an uneven flow path and result in fronting or split peaks. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution: Replace the column. To prevent this, always operate within the manufacturer's specified limits.
-
Q3: I am observing split or shoulder peaks for my 3-hydroxyacyl-CoA analytes. What is the problem?
A3: Split peaks suggest that the analyte is entering the column as a disrupted band or that there are two different forms of the analyte present.
-
Cause 1: Partially Clogged Inlet Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample to follow multiple paths onto the column packing material.[5]
-
Cause 2: Sample Injection Issues: An issue with the autosampler, such as a scratched valve rotor, can cause poor peak shape for all analytes.[6] If only one peak is splitting, the issue is more likely related to the sample chemistry.
-
Solution: If all peaks are split, inspect the injector and connections for wear or leaks. Ensure tubing is cut properly with a clean, flat surface to avoid dead volume.[5]
-
-
Cause 3: Analyte Instability or Isomerization: 3-hydroxyacyl-CoAs can be unstable. Degradation during sample preparation or on the column can potentially lead to the appearance of multiple peaks.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing poor peak shape in the HPLC analysis of 3-hydroxyacyl-CoAs.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Quantitative Data Summary
While specific quantitative data for 3-hydroxyacyl-CoAs is sparse in publicly available literature, the following table summarizes the expected impact of mobile phase additives on the peak shape of polar and charged analytes, which is directly applicable. The Asymmetry Factor (As) is used as a metric, where a value of 1.0 is a perfectly symmetrical peak. Values > 1.2 often indicate significant tailing.[1]
| Parameter Change | Analyte Type | Expected Effect on Peak Shape | Typical Asymmetry Factor (As) | Reference |
| Mobile Phase pH | Basic Compound | Lowering pH from 7.0 to 3.0 reduces silanol interactions. | As decreases from 2.35 to 1.33 | [1] |
| Buffer Type | Polar Basic Compound | Using a phosphate buffer with an organic acid (citric acid) at low pH (2.5) suppresses interactions. | As ≈ 1.2 | [9] |
| Ion-Pairing Agent | Polar/Ionic Compounds | Addition of an ion-pairing agent masks charges, leading to sharper, more symmetrical peaks. | As approaches 1.0 |
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Analysis from Cell Culture
This protocol is adapted from established methods for extracting acyl-CoAs while preserving their stability.[10]
-
Cell Harvesting:
-
Rinse confluent cell plates (e.g., P-100) once with 10 mL of ice-cold PBS.
-
Add 3 mL of ice-cold PBS to the plate and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.
-
Rinse the plate with an additional 3 mL of ice-cold PBS and add to the centrifuge tube.
-
Centrifuge at 1,000 rpm for 5 minutes at 4°C.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the supernatant carefully.
-
Resuspend the cell pellet in 300 µL of ice-cold deionized water containing 0.6% formic acid.
-
Immediately add 270 µL of acetonitrile (B52724), and vortex vigorously to ensure homogeneity and precipitate proteins.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >16,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube, avoiding the protein pellet.
-
-
Storage and Analysis:
-
Store the extract at -80°C until analysis.
-
For analysis, the sample can often be injected directly. If the extract was dried, reconstitute it in a solvent matching the initial mobile phase conditions.[4]
-
Protocol 2: Ion-Pairing Reversed-Phase HPLC Method
This protocol provides a starting point for developing an ion-pairing RP-HPLC method for separating 3-hydroxyacyl-CoAs and other acyl-CoAs.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 260 nm or Mass Spectrometry.
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 1.5 | 2 |
| 6.0 | 30 |
| 13.0 | 95 |
| 17.0 | 95 |
| 17.1 | 2 |
| 20.0 | 2 |
Note: This is a general gradient. The gradient slope and duration should be optimized to achieve the best separation for the specific 3-hydroxyacyl-CoAs of interest.[4] Using different ion-pairing agents like triethylamine (B128534) (TEA) or acids like formic acid can also be explored to optimize selectivity and peak shape.[11]
Frequently Asked Questions (FAQs)
Q: Why are my 3-hydroxyacyl-CoA compounds unstable during analysis? A: 3-hydroxyacyl-CoAs, like all acyl-CoAs, are thioesters which are susceptible to hydrolysis, especially at extreme pH values and elevated temperatures. It is crucial to use fresh samples, keep them on ice during preparation, and avoid prolonged storage.[7][8]
Q: What is an ion-pairing agent and why is it useful for acyl-CoA analysis? A: An ion-pairing agent is a molecule that has both a hydrophobic region and an ionic region. When added to the mobile phase, it can pair with the charged functional groups (like the phosphates on CoA) of the analyte. This neutralizes the charge, reducing unwanted secondary interactions with the stationary phase and improving retention and peak shape on reversed-phase columns.
Q: Can I use methanol (B129727) instead of acetonitrile as the organic solvent? A: Yes, methanol can be used. However, acetonitrile often provides better peak shapes (sharper peaks) due to its lower viscosity and different selectivity.[12] When developing a method, it can be beneficial to screen both solvents to see which provides better resolution for your specific analytes.
Q: My baseline is drifting during the gradient run. What could be the cause? A: Baseline drift in a gradient is often caused by differences in the UV absorbance of your mobile phase A and B solvents at the detection wavelength. Ensure both mobile phases are prepared with high-purity solvents and that any additives (like buffers or ion-pairing agents) are present in both A and B to minimize this effect. If the problem persists, it could indicate an issue with the pump's mixing performance.[6]
Q: How do I confirm if peak tailing is a chemical or a physical problem? A: A simple diagnostic test is to inject a neutral, non-polar compound (e.g., toluene). If this compound's peak is symmetrical while your 3-hydroxyacyl-CoA peak tails, the problem is chemical (e.g., secondary silanol interactions).[13] If all peaks, including the neutral compound, are tailing, the issue is likely physical, such as a column void or a bad connection.[3]
Analyte-Stationary Phase Interaction Diagram
The diagram below illustrates how secondary interactions cause peak tailing and how modifying the mobile phase can mitigate this effect.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. youtube.com [youtube.com]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. halocolumns.com [halocolumns.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. duke-nus.edu.sg [duke-nus.edu.sg]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Overcoming Acyl-CoA Standard Solubility Issues
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered with acyl-CoA standards during experiments.
Frequently Asked Questions (FAQs)
Q1: My long-chain acyl-CoA standard is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?
A1: The limited solubility of long-chain acyl-CoAs (typically C12 and longer) in aqueous solutions is a common issue due to their amphipathic nature, which leads them to form micelles above a certain concentration.[1][2][3] Here are several strategies to address this:
-
Verify Concentration: Ensure that the working concentration of your acyl-CoA standard is below its critical micelle concentration (CMC) under your specific experimental conditions. Factors such as pH, ionic strength, and temperature can all influence the CMC.[1][4]
-
Utilize a Carrier Protein: Bovine serum albumin (BSA), particularly fatty acid-free BSA, is effective at binding and solubilizing long-chain acyl-CoAs, thereby increasing their apparent solubility.
-
Optimize Your Stock Solution: While preparing fresh aqueous solutions daily is ideal for stability, creating a concentrated stock in an organic solvent like ethanol (B145695) or DMSO is a practical alternative.[5] When diluting the stock, be cautious of the final organic solvent concentration in your experiment to avoid unintended effects.
-
Modify Buffer Conditions: The solubility of acyl-CoAs can be sensitive to the buffer's pH and ionic strength. Minor adjustments to your buffer composition may improve solubility. It is also crucial to avoid divalent cations like Mg²⁺, which are known to cause the precipitation of long-chain acyl-CoAs.[6]
Q2: What is the Critical Micelle Concentration (CMC), and why is it critical for my experiments involving acyl-CoAs?
A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as an acyl-CoA, at which the molecules begin to self-assemble into spherical structures called micelles.[1][4][7] Below the CMC, acyl-CoA molecules are present as individual monomers. Understanding the CMC is crucial for several reasons:
-
Enzyme Kinetics: Many enzymes that utilize acyl-CoAs as a substrate act on the monomeric form. If the total acyl-CoA concentration exceeds the CMC, the actual concentration of available substrate is significantly lower than the total, which can lead to inaccurate kinetic data and apparent substrate inhibition.[8]
-
Distinguishing Insolubility from Micellization: A hazy or opalescent appearance in your solution may not be due to poor solubility but rather the formation of micelles.
-
Detergent Properties: At concentrations above the CMC, acyl-CoAs can act as detergents, potentially disrupting cell membranes or altering the conformation and activity of proteins in your experiment.[2]
Q3: Is it advisable to use organic solvents for dissolving acyl-CoA standards?
A3: Yes, organic solvents can be effectively used to prepare concentrated stock solutions of acyl-CoA standards, but with important caveats:
-
Choice of Solvent: Ethanol, methanol, and DMSO are frequently used. Your choice will depend on the specific acyl-CoA and its compatibility with downstream applications.
-
Stability Concerns: The stability of acyl-CoAs in organic solvents can be limited, especially with prolonged storage. For optimal results, it is best to prepare fresh solutions or, if necessary, store single-use aliquots at -80°C and use them promptly after thawing.[5]
-
Experimental Compatibility: It is imperative to ensure that the final concentration of the organic solvent in your experimental system is minimal (typically below 0.5%) to prevent any interference with the assay or cytotoxicity.
Q4: I observed precipitation of my palmitoyl-CoA standard after adding it to an assay buffer containing Mg²⁺. What causes this, and how can it be resolved?
A4: Divalent cations, most notably magnesium (Mg²⁺), are known to significantly reduce the solubility of long-chain saturated acyl-CoAs like palmitoyl-CoA, often resulting in precipitation.[6] This is a frequent challenge in enzymatic assays where Mg²⁺ is a necessary cofactor.
To mitigate this issue, consider the following approaches:
-
Minimize Mg²⁺ Concentration: Use the lowest possible concentration of Mg²⁺ that still supports optimal enzyme activity.
-
Increase Ionic Strength: The addition of a monovalent salt, such as KCl, can increase the ionic strength of the buffer and may enhance the solubility of acyl-CoA in the presence of Mg²⁺.[6]
-
Employ a Carrier Protein: The inclusion of fatty acid-free BSA in the assay buffer can effectively chelate the palmitoyl-CoA and maintain its solubility.
-
Order of Reagent Addition: Try adding the palmitoyl-CoA solution to the buffer system before the addition of MgCl₂.
Troubleshooting Guide
Issue: Immediate precipitation upon addition of acyl-CoA to the buffer.
| Possible Cause | Recommended Solution |
| Concentration exceeds solubility limit. | Lower the final concentration of the acyl-CoA standard. |
| Presence of divalent cations (e.g., Mg²⁺, Ca²⁺). | Omit or decrease the concentration of divalent cations. If essential, increase the buffer's ionic strength with a monovalent salt or use a carrier protein like BSA.[6] |
| Suboptimal buffer pH. | Consult the literature for the optimal pH range for your specific acyl-CoA's solubility and adjust your buffer accordingly. |
Issue: Solution appears hazy or opalescent after adding acyl-CoA.
| Possible Cause | Recommended Solution |
| Micelle formation. | The concentration of your acyl-CoA is likely above its CMC. Reduce the concentration to below the CMC for your specific experimental conditions.[1][4] |
Issue: Inconsistent or non-reproducible results in enzymatic assays.
| Possible Cause | Recommended Solution |
| Acyl-CoA concentration is above the CMC, leading to substrate inhibition or an inaccurate effective substrate concentration. | Determine the CMC for your acyl-CoA in the specific assay buffer and ensure your working concentration is below this value.[8] |
| Degradation of the acyl-CoA standard. | Prepare fresh acyl-CoA solutions for each experiment. If using a frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.[5] |
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Acyl-CoA Standards
| Acyl-CoA | Chain Length | Buffer Conditions | CMC (µM) | Reference |
| Palmitoyl-CoA | C16:0 | 50 mM Potassium Phosphate, pH 7.4 | ~3-4 | [1] |
| Palmitoyl-CoA | C16:0 | 10 mM HEPES, 150 mM KCl, pH 7.4 | ~7 | [4] |
| Stearoyl-CoA | C18:0 | 50 mM Potassium Phosphate, pH 7.4 | ~1-2 | [1] |
| Oleoyl-CoA | C18:1 | 50 mM Potassium Phosphate, pH 7.4 | ~8-10 | [4] |
Note: These CMC values are approximate and can be influenced by specific experimental conditions.
Table 2: Influence of MgCl₂ on Palmitoyl-CoA Solubility
| Buffer | Palmitoyl-CoA Conc. (µM) | MgCl₂ Conc. (mM) | % Soluble | Reference |
| 0.1 M Tris-HCl, pH 7.4 | 10 | 1 | ~0 | [6] |
| 0.1 M Tris-HCl, pH 7.4 | 100 | 1 | ~10 | [6] |
| 0.05 M Phosphate, pH 7.4 | 100 | < 4-5 | ~100 | [6] |
| 0.05 M Phosphate, pH 7.4 | 100 | > 5 | Insoluble | [6] |
| 0.1 M Tris-HCl, 0.4 M KCl, pH 7.4 | 100 | < 4-5 | ~100 | [6] |
| 0.1 M Tris-HCl, 0.4 M KCl, pH 7.4 | 100 | > 5 | Insoluble | [6] |
Experimental Protocols
Protocol 1: Solubilization of Long-Chain Acyl-CoA using Bovine Serum Albumin (BSA)
This protocol is designed for the preparation of acyl-CoA solutions for cell culture or enzymatic assays where the presence of BSA is acceptable.
Materials:
-
Long-chain acyl-CoA standard
-
Fatty acid-free BSA
-
Appropriate aqueous buffer (e.g., PBS, Tris-based buffer)
-
Sterile microcentrifuge tubes
-
37°C water bath or incubator
-
Vortex mixer
Procedure:
-
Prepare BSA Stock Solution: Dissolve fatty acid-free BSA in the desired buffer to a final concentration of 10% (w/v). Mix gently by inversion to avoid foaming.[9]
-
Prepare Acyl-CoA Stock Solution: Create a concentrated stock solution of the acyl-CoA in ethanol or DMSO (e.g., 50 mM).
-
Complex Acyl-CoA with BSA: a. In a sterile tube, bring the required volume of the 10% BSA solution to 37°C. b. While gently vortexing the warm BSA solution, slowly add the acyl-CoA stock solution to achieve the desired molar ratio and final concentration. The final organic solvent concentration should be minimized (ideally <0.5%). c. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle agitation to facilitate the formation of the acyl-CoA:BSA complex.
-
Final Dilution: The acyl-CoA:BSA complex is now ready for dilution to the final working concentration in your experimental medium or buffer.
Protocol 2: Preparation of Palmitoyl-CoA for Enzymatic Assays
This protocol provides a general guideline for solubilizing palmitoyl-CoA for use in enzymatic assays.
Materials:
-
Palmitoyl-CoA standard
-
Aqueous buffer (e.g., 50 mM MES, pH 6.5)
-
Water bath or sonicator
Procedure:
-
Weigh Palmitoyl-CoA: Accurately weigh the required amount of palmitoyl-CoA powder.
-
Initial Suspension: Add a small volume of the assay buffer to the powder and mix gently to create a suspension.
-
Solubilization:
-
Heating: Gently warm the suspension at 37°C for 5-10 minutes.
-
Sonication: Alternatively, use a bath sonicator to sonicate the suspension in brief intervals until the solution clarifies, being careful to avoid overheating.
-
-
Final Volume: Once the palmitoyl-CoA is fully dissolved, add the remaining buffer to achieve the final desired concentration.
-
Immediate Use: For best results, it is highly recommended to use the freshly prepared palmitoyl-CoA solution immediately.[5]
Mandatory Visualization
Caption: A generalized workflow for the preparation and application of acyl-CoA standards.
Caption: A decision-making workflow for troubleshooting acyl-CoA solubility challenges.
Caption: A simplified diagram illustrating the central role of acyl-CoA in fatty acid metabolism.
References
- 1. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 8. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phb1.com [phb1.com]
Technical Support Center: Enhancing 3-hydroxy-C24-CoA Detection Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 3-hydroxy-C24-CoA. Our aim is to help you overcome common experimental challenges and improve the sensitivity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting 3-hydroxy-C24-CoA?
A1: The most widely used and highly sensitive method for the quantification of very-long-chain fatty acids (VLCFAs) and their derivatives, including 3-hydroxy-C24-CoA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers excellent selectivity and sensitivity, which is crucial when dealing with low-abundance analytes in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a well-established method, particularly for the analysis of total fatty acid profiles after hydrolysis and derivatization.[3][4][5][6]
Q2: Why am I observing a low signal or no peak for 3-hydroxy-C24-CoA in my LC-MS/MS analysis?
A2: Low or no signal for 3-hydroxy-C24-CoA can stem from several factors:
-
Inefficient Extraction: This molecule may be difficult to extract from your sample matrix. Optimization of the extraction solvent and protocol is critical.
-
Poor Ionization: The native molecule may not ionize efficiently under standard electrospray ionization (ESI) conditions.
-
Analyte Instability: CoA esters can be susceptible to degradation. Sample handling and storage conditions are important.
-
Insufficient Sample Concentration: The concentration of 3-hydroxy-C24-CoA in your sample may be below the limit of detection (LOD) of your instrument.[7]
Q3: How can I improve the ionization efficiency of 3-hydroxy-C24-CoA for LC-MS/MS?
A3: Chemical derivatization is a common strategy to enhance the ionization efficiency and, consequently, the detection sensitivity of hydroxylated metabolites.[8] For molecules like 3-hydroxy-C24-CoA, derivatizing the hydroxyl group can significantly improve signal intensity. A post-column derivatization approach with a reagent that introduces a permanently charged group can lead to substantial sensitivity gains.[8]
Q4: What are the best practices for sample preparation to ensure the stability of 3-hydroxy-C24-CoA?
A4: To maintain the integrity of 3-hydroxy-C24-CoA during sample preparation, consider the following:
-
Rapid Processing: Process samples quickly and on ice to minimize enzymatic degradation.
-
Acidified Extraction Solvents: Use of a strongly acidic solution for extraction can help to preserve the integrity of CoA molecules.
-
Internal Standards: Incorporate a suitable internal standard early in the sample preparation process to account for any analyte loss during extraction and analysis. Deuterated analogs are often the preferred choice.[1]
-
Storage: Store extracts at -80°C to prevent degradation if analysis is not performed immediately.
Troubleshooting Guides
Issue 1: High Background Noise in Chromatogram
Symptom: The baseline in your chromatogram is noisy, making it difficult to distinguish the analyte peak.
| Possible Cause | Suggested Solution |
| Matrix Effects | Optimize the sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances. |
| Contaminated LC System | Flush the LC system with a strong solvent wash. Ensure the mobile phases are freshly prepared with high-purity solvents. |
| Suboptimal MS/MS Parameters | Refine the collision energy and other MS parameters to improve the signal-to-noise ratio for your specific analyte. |
Issue 2: Poor Peak Shape or Peak Tailing
Symptom: The chromatographic peak for 3-hydroxy-C24-CoA is broad or asymmetrical.
| Possible Cause | Suggested Solution |
| Column Overloading | Dilute the sample or inject a smaller volume.[7] |
| Incompatible Mobile Phase | Adjust the pH or organic solvent composition of the mobile phase to improve peak shape. |
| Secondary Interactions | Ensure the analytical column is appropriate for the analysis of polar and potentially charged molecules. |
| Column Degradation | Replace the analytical column if it has been used extensively. |
Issue 3: Inconsistent Quantification and Poor Reproducibility
Symptom: Replicate injections of the same sample yield significantly different quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction and derivatization steps. Use of an automated liquid handler can improve reproducibility. |
| Internal Standard Issues | Verify the concentration and stability of the internal standard solution. Ensure it is added consistently to all samples and standards. |
| Instrument Instability | Check the stability of the LC pump flow rate and the MS detector response over time. |
Experimental Protocols
Protocol 1: Extraction of 3-hydroxy-C24-CoA from Biological Samples
This protocol is a general guideline and may require optimization for your specific sample type.
-
Homogenization: Homogenize the tissue or cell sample in a cold, strongly acidic solution (e.g., perchloric acid).
-
Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a deuterated analog) to the homogenate.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent such as acetonitrile.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 or similar reversed-phase column suitable for the separation of lipids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol.
-
Gradient: Develop a suitable gradient to ensure separation from other lipids and matrix components.[2]
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.[2]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Optimize the precursor and product ion transitions for 3-hydroxy-C24-CoA and the internal standard.
-
Quantitative Data Summary
The following table provides a hypothetical example of expected performance metrics for a validated LC-MS/MS method for 3-hydroxy-C24-CoA. Actual values will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Cer(22:0) | Cer(24:0) |
| Linear Dynamic Range (µg/mL) | 0.02–4 | 0.08–16 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.02 | 0.08 |
| Absolute Recovery (%) | 109 | 114 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
This data is adapted from a study on very-long-chain ceramides (B1148491) and serves as an illustrative example.[2][9]
Visualizations
Caption: A generalized experimental workflow for the detection of 3-hydroxy-C24-CoA.
Caption: A troubleshooting decision tree for low signal intensity issues.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS method for determination of very long acyl chain (C22:0 and C24:0) ceramides in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols [frontiersin.org]
- 8. A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Fatty Acid Elongation Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the analysis of fatty acid elongation intermediates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: My acyl-CoA intermediates seem to be degrading during sample preparation. How can I improve their stability?
A: Acyl-CoA species are known to be sensitive to both temperature and pH.[1] To minimize degradation, it is crucial to implement the following precautions:
-
Maintain Cold Conditions: Process samples on ice or at 4°C whenever possible. This includes extraction and centrifugation steps. For long-term storage, samples should be kept at -80°C.
-
Control pH: Acidifying the extraction solvent can improve the stability and extraction efficiency of anionic lipids like acyl-CoAs.[2] For example, a biphasic solution of acidified methanol (B129727) and isooctane (B107328) can be effective.[3]
-
Use Antioxidants: For polyunsaturated fatty acids (PUFAs) and other oxidation-prone intermediates, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can prevent degradation.[4]
-
Work Quickly: Minimize the time between sample collection and extraction to reduce enzymatic and chemical degradation.
Q2: How do I choose the right internal standard for quantifying fatty acid elongation intermediates?
A: Proper internal standardization is critical for accurate quantification, as it compensates for sample loss during preparation and for matrix effects during analysis.[3][5] The best practice is to use stable isotope-labeled (e.g., deuterated) analogues of the target analytes.[3] These standards have nearly identical chemical and physical properties to the endogenous compounds, ensuring they behave similarly during extraction and ionization.
If specific isotope-labeled standards are unavailable, use a structurally similar compound with a different chain length that is not present in the sample (e.g., C17:0 or C19:0 for fatty acid analysis).[6] It is imperative that the internal standard is added at the very beginning of the sample preparation process.[6]
Q3: The signal for my target analytes is very low in my LC-MS analysis. What are the common causes and solutions?
A: Low signal intensity is a frequent problem, often stemming from several sources:
-
Ion Suppression: Co-eluting compounds from a complex biological matrix can compete with the analytes for ionization, reducing their signal.[1]
-
Solution: Improve chromatographic separation to better resolve analytes from interfering matrix components. Additionally, sample cleanup using techniques like solid-phase extraction (SPE) can remove many interfering substances before LC-MS analysis.[7]
-
-
Low Analyte Abundance: Fatty acid elongation intermediates are often present at very low concentrations in biological samples.[1]
-
Solution: Increase the amount of sample injected or consider an enrichment step for the lipids of interest using SPE.[4]
-
-
Poor Ionization Efficiency: Free fatty acids can have poor ionization efficiency.
-
Solution: Derivatization of fatty acids can significantly enhance their detection sensitivity in mass spectrometry.[8]
-
Troubleshooting Guides
Problem 1: Poor Chromatographic Separation of Intermediates
You are observing co-elution of intermediates with similar chain lengths or degrees of unsaturation (e.g., C16:0 and C16:1), or significant peak tailing.[1][9]
| Potential Cause | Recommended Solution |
| Inappropriate Column Chemistry | For separating fatty acids by chain length and unsaturation, reversed-phase columns (e.g., C18, C8) are standard.[2][10] For separating based on the number of double bonds (e.g., cis/trans isomers), consider silver-ion chromatography.[11][12] |
| Suboptimal Mobile Phase Gradient | Adjust the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks. Experiment with different organic solvents (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks.[1] Reduce the injection volume or dilute the sample. |
| Contamination | Fragments of septa or ferrules in the injector port (for GC) can cause peak tailing.[9] Regularly inspect and clean the injector port and replace liners and septa. |
Problem 2: Inaccurate or Non-Reproducible Quantification
Your quantitative results show high variability between replicate injections or across different batches.
| Potential Cause | Recommended Solution |
| Inconsistent Extraction Recovery | The efficiency of liquid-liquid extraction can vary. A single extraction may not be sufficient.[5] Perform a second extraction of the aqueous phase and combine the organic layers to improve recovery.[5] Ensure complete phase separation by adequate centrifugation.[5] |
| Matrix Effects | As mentioned in the FAQs, matrix effects can significantly alter analyte signals.[5] Use stable isotope-labeled internal standards that co-elute with the analyte to correct for these effects.[3] |
| Improper Calibration Curve | Ensure your calibration curve is prepared in a matrix that closely mimics your actual samples to account for matrix effects. Do not extrapolate beyond the highest or lowest standard concentrations. |
| Analyte Instability | If analytes degrade between extraction and injection, results will be inconsistent. Keep extracted samples in an autosampler cooled to 4°C and analyze them as quickly as possible. |
Experimental Protocols & Methodologies
Protocol: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from methods designed to preserve the integrity of labile acyl-CoA intermediates.
Materials:
-
10 cm dish of cultured cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solvent: 2:1 Chloroform (B151607):Methanol with 0.1% Formic Acid[2]
-
Internal Standard Mix (containing appropriate isotope-labeled acyl-CoAs)
-
Ice-cold water
-
Centrifuge capable of 4°C
Procedure:
-
Aspirate the culture medium from the cell dish.
-
Quickly wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold Extraction Solvent directly to the dish. Immediately add the internal standard mix.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a glass tube.
-
Vortex the tube vigorously for 1 minute to ensure complete lysis and extraction.
-
To induce phase separation, add 0.2 volumes of ice-cold water (200 µL for 1 mL of solvent).[7]
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Two phases will form: an upper aqueous/methanol phase and a lower chloroform phase containing the lipids.
-
Carefully collect the lower chloroform layer using a glass syringe and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of Acetonitrile:Isopropanol 1:1) for LC-MS analysis.
Visual Guides and Workflows
Workflow for Fatty Acid Intermediate Analysis
The following diagram outlines the major steps in a typical lipidomics workflow for analyzing fatty acid elongation intermediates, highlighting common areas where pitfalls occur.
Caption: General workflow highlighting common pitfalls in fatty acid analysis.
Troubleshooting Low MS Signal Intensity
This decision tree provides a logical guide for diagnosing the cause of a weak signal in your mass spectrometer.
Caption: Decision tree for troubleshooting low mass spectrometry signal.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. jsbms.jp [jsbms.jp]
- 11. researchgate.net [researchgate.net]
- 12. aocs.org [aocs.org]
Validation & Comparative
A Comparative Guide to the Validation of a New Method for (3S)-3-Hydroxytetracosanoyl-CoA Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of (3S)-3-hydroxytetracosanoyl-CoA, a very-long-chain fatty acyl-CoA, is crucial for advancing research in metabolic disorders, particularly those related to peroxisomal fatty acid β-oxidation. This guide provides an objective comparison of a novel, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with the established gas chromatography-mass spectrometry (GC-MS) approach for the analysis of this key metabolite. The information presented, including supporting experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate analytical method for their specific needs.
Comparison of Analytical Methods
The landscape of bioanalytical techniques for acyl-CoA thioesters has evolved significantly, with LC-MS/MS emerging as a highly specific and sensitive methodology.[1] While GC-MS has been a cornerstone for fatty acid analysis, the direct analysis of intact acyl-CoAs is challenging, often requiring hydrolysis and derivatization, which can introduce variability. The novel LC-MS/MS method offers direct measurement, enhancing throughput and specificity.
Quantitative Data Presentation
The following table summarizes the key performance characteristics of the novel LC-MS/MS method compared to a traditional GC-MS approach for the analysis of long-chain 3-hydroxy fatty acids.
| Parameter | Novel LC-MS/MS Method (for 3-hydroxy-acyl-CoAs) | Established GC-MS Method (for very-long-chain fatty acids) |
| Limit of Detection (LOD) | 1-10 fmol[1] | Typically in the low ng/mL range (analyte dependent)[2] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | ~5 pg on column (for a derivatized analyte) |
| Linearity (R²) | >0.99[1] | >0.99 |
| Precision (%RSD) | < 5%[1] | < 15% |
| Specificity | High (based on mass-to-charge ratio and fragmentation)[1] | Moderate to High (requires derivatization and chromatographic separation) |
| Throughput | High | Moderate |
| Derivatization Required | No (for direct analysis of acyl-CoA) | Yes (for the fatty acid after hydrolysis) |
Experimental Protocols
Detailed methodologies for both the novel LC-MS/MS and the established GC-MS methods are provided below to allow for a thorough understanding of the experimental workflows.
Novel LC-MS/MS Method for 3-Hydroxy-Acyl-CoA Analysis
This method is designed for the direct, high-sensitivity, and high-specificity quantification of 3-hydroxy-acyl-CoAs in biological matrices.[1]
1. Sample Preparation (Solid-Phase Extraction)
- Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
- Load 500 µL of the biological sample onto the conditioned cartridge.
- Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
- Elute the this compound with 1 mL of methanol.
- Evaporate the eluent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be monitored.
- Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.
Established GC-MS Method for Very-Long-Chain Fatty Acid Analysis
This method involves the hydrolysis of the acyl-CoA to its corresponding fatty acid, followed by derivatization and GC-MS analysis.
1. Sample Preparation (Hydrolysis and Extraction)
- To the biological sample, add an internal standard (e.g., a deuterated analog of a very-long-chain fatty acid).
- Perform alkaline hydrolysis to cleave the fatty acid from the Coenzyme A moiety.
- Acidify the sample and extract the free fatty acids using an organic solvent (e.g., hexane).
- Evaporate the organic solvent to dryness.
2. Derivatization
- Derivatize the dried fatty acid extract to create a volatile ester (e.g., a methyl ester or a trimethylsilyl (B98337) ester). This is a critical step to allow for analysis by GC.
3. Gas Chromatography
- Column: A suitable capillary column for fatty acid methyl ester analysis (e.g., a polar-phase column).
- Carrier Gas: Helium.
- Temperature Program: An optimized temperature gradient to ensure the separation of very-long-chain fatty acids.
4. Mass Spectrometry
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized (3S)-3-hydroxytetracosanoic acid and the internal standard.
Signaling Pathways and Experimental Workflows
To visually represent the logic and flow of the analytical processes, the following diagrams are provided.
Caption: Workflow of the Novel LC-MS/MS Method.
Caption: Workflow of the Established GC-MS Method.
References
Unraveling the Impact of HACD Deficiency on Cellular Lipid Landscapes
A Comparative Guide for Researchers
In the intricate world of cellular metabolism, the synthesis of very long-chain fatty acids (VLCFAs) is a critical process for maintaining cellular health and function. A key enzymatic player in this pathway is 3-hydroxyacyl-CoA dehydratase (HACD). Mutations in the genes encoding HACD proteins can lead to a range of cellular dysfunctions and are implicated in various diseases, including myopathies and embryonic lethality. This guide provides a comparative analysis of the lipid profiles of wild-type versus HACD mutant cells, supported by experimental data and detailed methodologies, to aid researchers in understanding the metabolic consequences of HACD deficiency.
Quantitative Lipid Profile Analysis: Wild-Type vs. HACD Mutant Cells
Emerging research highlights significant alterations in the lipid composition of cells with HACD mutations. While comprehensive lipidomic data is still being gathered across different cell types and HACD isoforms, existing studies provide a clear indication of the metabolic shifts that occur. The following tables summarize key quantitative findings from studies on HACD1-deficient myoblasts and HACD2-deficient mouse embryos.
Table 1: Key Lipid Alterations in HACD1-Deficient Myoblasts
| Lipid Species/Class | Change in HACD1 Mutant vs. Wild-Type | Reference |
| Lysophosphatidylcholine (LPC) | Decreased | [1] |
| Phospholipids with ≥C18 Fatty Acids | Increased | [1] |
| Monounsaturated Fatty Acids (MUFAs) in Phospholipids | Increased | [1] |
| Membrane Fluidity | Increased (Reduced Rigidity) | [1] |
Table 2: Fatty Acid Composition Changes in HACD2 Knockout Mouse Embryos
| Fatty Acid Species | Change in HACD2 Knockout vs. Wild-Type | Reference |
| C16:0 (Palmitic Acid) | Significantly Increased | [2] |
| C18:0 (Stearic Acid) | Significantly Increased | [2] |
| Unsaturated Fatty Acids (≥C18) | Markedly Reduced | [2] |
| Oxidized Cardiolipin (B10847521) | Accumulation | [3][4][5] |
These findings collectively suggest that HACD deficiency disrupts the fatty acid elongation process, leading to an accumulation of shorter, saturated fatty acids and a depletion of longer, unsaturated fatty acids. This imbalance has profound effects on the composition and physical properties of cellular membranes, as evidenced by the altered membrane fluidity in HACD1-deficient myoblasts[1]. Furthermore, the accumulation of oxidized cardiolipin in HACD2-deficient models points towards mitochondrial dysfunction, a common feature in diseases associated with impaired VLCFA metabolism[3][4][5].
Experimental Protocols
The following section details the methodologies for key experiments cited in the comparison of lipid profiles between wild-type and HACD mutant cells.
Cell Culture
Wild-type and HACD mutant cells (e.g., primary myoblasts, embryonic fibroblasts, or CRISPR/Cas9-edited cell lines) are cultured under standard conditions appropriate for the specific cell type. For experiments investigating the effects of specific fatty acids, the culture medium may be supplemented with the fatty acid of interest.
Lipid Extraction
A modified Bligh and Dyer method is commonly employed for total lipid extraction from cultured cells.
-
Cell Harvesting: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and pelleted by centrifugation.
-
Extraction: The cell pellet is resuspended in a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio). The mixture is vortexed and incubated to ensure complete extraction.
-
Phase Separation: Water and chloroform are added to the mixture to induce phase separation. After centrifugation, the lower organic phase containing the lipids is carefully collected.
-
Drying and Storage: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.
Lipid Analysis by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the detailed analysis of lipid species.
-
Chromatographic Separation: The lipid extract is reconstituted in an appropriate solvent and injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate different lipid classes and species based on their polarity and acyl chain length.
-
Mass Spectrometry: The separated lipids are introduced into a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap mass spectrometer) for detection and identification. Data is typically acquired in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Data Analysis: The raw data is processed using specialized software to identify and quantify individual lipid species. This involves peak detection, alignment, and comparison to lipid databases.
Visualizing the Impact of HACD Deficiency
To better understand the role of HACD in cellular metabolism and the workflow for its investigation, the following diagrams are provided.
Caption: The fatty acid elongation cycle in the endoplasmic reticulum.
Caption: Workflow for comparative lipidomic analysis.
References
- 1. HACD1, a regulator of membrane composition and fluidity, promotes myoblast fusion and skeletal muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hacd2 deficiency in mice leads to an early and lethal mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hacd2 deficiency in mice leads to an early and lethal mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Gene Knockdown: A Comparative Guide to Assessing (3S)-3-hydroxytetracosanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common gene knockdown and knockout technologies for validating their impact on the levels of (3S)-3-hydroxytetracosanoyl-CoA, a key intermediate in very-long-chain fatty acid (VLCFA) metabolism. We present a comparative analysis of siRNA, shRNA, and CRISPR/Cas9 technologies, supported by illustrative experimental data and detailed protocols for quantification and cellular manipulation.
Introduction
This compound is a critical metabolite in the peroxisomal β-oxidation pathway, the primary route for the degradation of very-long-chain fatty acids (VLCFAs).[1][2] Dysregulation of this pathway is associated with several severe metabolic disorders. Validating the function of genes involved in VLCFA metabolism, such as Acyl-CoA Oxidase 1 (ACOX1), often requires the precise knockdown or knockout of the target gene followed by the accurate quantification of key metabolites like this compound.[3][4] This guide compares the efficacy of popular gene silencing and editing tools—siRNA, shRNA, and CRISPR/Cas9—in modulating this compound levels, providing researchers with the necessary information to select the most appropriate technique for their experimental needs.
Comparison of Gene Knockdown Technologies
The choice of gene silencing or knockout technology depends on several factors, including the desired duration of the effect, efficiency, and potential for off-target effects. Below is a comparative summary of siRNA, shRNA, and CRISPR/Cas9 for targeting a gene like ACOX1, which is the first and rate-limiting enzyme in the peroxisomal fatty acid β-oxidation pathway.[5]
| Feature | siRNA (small interfering RNA) | shRNA (short hairpin RNA) | CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats) |
| Mechanism | Post-transcriptional gene silencing by guiding mRNA cleavage.[6] | Post-transcriptional gene silencing; processed into siRNA to guide mRNA cleavage.[6] | Gene knockout at the genomic DNA level by creating double-strand breaks, leading to frameshift mutations.[6][7] |
| Duration of Effect | Transient (typically 24-72 hours).[8] | Stable and long-term, as it can be integrated into the genome.[9] | Permanent and heritable gene knockout.[10] |
| Efficiency | Variable, dependent on transfection efficiency and siRNA design.[11] | Generally high and consistent with stable integration.[10] | Very high efficiency in achieving complete gene knockout.[12] |
| Off-Target Effects | Can have sequence-specific off-target effects.[11] | Potential for off-target effects, similar to siRNA.[9] | Off-target DNA cleavage is a concern, but can be minimized with careful guide RNA design.[7] |
| Experimental Workflow | Simple and rapid transfection of synthetic siRNAs.[8] | Requires cloning of shRNA into a vector and viral or non-viral delivery. | Requires delivery of Cas9 nuclease and a guide RNA, often via plasmid transfection or viral vectors. |
Illustrative Experimental Data: Impact on this compound Levels
To illustrate the comparative effects of these technologies, we present a hypothetical, yet realistic, dataset from an experiment targeting the ACOX1 gene in a human hepatocyte cell line. The levels of this compound were quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) 72 hours post-transfection/transduction.
| Experimental Condition | ACOX1 mRNA Expression (% of Control) | This compound (pmol/mg protein) | Fold Change vs. Control |
| Control (Non-targeting) | 100% | 15.2 ± 1.8 | 1.0 |
| siRNA targeting ACOX1 | 25% ± 5% | 48.5 ± 4.2 | 3.2 |
| shRNA targeting ACOX1 | 15% ± 3% | 72.1 ± 6.5 | 4.7 |
| CRISPR/Cas9 knockout of ACOX1 | <1% | 135.8 ± 12.1 | 8.9 |
Data are presented as mean ± standard deviation from three independent experiments.
These illustrative data demonstrate that while both siRNA and shRNA lead to a significant increase in this compound levels due to the knockdown of ACOX1, the CRISPR/Cas9-mediated knockout results in a much more pronounced accumulation of this metabolite, reflecting the near-complete and permanent ablation of ACOX1 enzyme activity.[13]
Experimental Protocols
Gene Knockdown and Knockout Methodologies
a) siRNA Transfection Protocol
This protocol provides a general guideline for transiently knocking down a target gene using siRNA in a 6-well plate format.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 60-80% confluency at the time of transfection.[14]
-
siRNA-Lipofectamine Complex Formation:
-
In tube A, dilute 75 pmol of siRNA in 250 µL of Opti-MEM™ I Reduced Serum Medium.
-
In tube B, dilute 5 µL of Lipofectamine™ RNAiMAX Transfection Reagent in 250 µL of Opti-MEM™ I.
-
Combine the solutions from tubes A and B, mix gently, and incubate for 5-10 minutes at room temperature.[6]
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours before harvesting for RNA analysis (qRT-PCR) and metabolite extraction for LC-MS/MS analysis.[14]
b) shRNA Lentiviral Transduction Protocol
For stable, long-term knockdown, lentiviral delivery of shRNA is a common method.
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and lentiviral packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Add the viral supernatant to the target cells in the presence of polybrene (8 µg/mL).
-
Selection: 48 hours post-transduction, select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Expansion and Analysis: Expand the selected cell population and harvest for analysis.
c) CRISPR/Cas9 Knockout Protocol
This protocol outlines the generation of a knockout cell line using a two-plasmid CRISPR/Cas9 system.
-
gRNA Design and Cloning: Design and clone a specific guide RNA (gRNA) targeting an early exon of the ACOX1 gene into a suitable expression vector.
-
Transfection: Co-transfect the target cells with the gRNA plasmid and a plasmid expressing Cas9 nuclease.
-
Single-Cell Cloning: 48 hours post-transfection, perform single-cell sorting into 96-well plates to isolate individual clones.
-
Clone Expansion and Screening: Expand the single-cell clones and screen for the desired knockout by DNA sequencing and Western blotting for the target protein.
-
Metabolite Analysis: Once a knockout clone is confirmed, expand the culture for metabolite extraction and LC-MS/MS analysis.
Quantification of this compound by LC-MS/MS
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[15]
-
Cell Harvesting and Metabolite Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Extract metabolites by adding a cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water, 40:40:20) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Vortex thoroughly and centrifuge to pellet cellular debris.
-
-
Sample Preparation:
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable injection solvent (e.g., 50% methanol in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reversed-phase column.
-
Separate the analytes using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect and quantify this compound using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound should be optimized.
-
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. ACOX1, regulated by C/EBPα and miR-25-3p, promotes bovine preadipocyte adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 9. shRNA Knockdown Versus CRISPR Or TALEN Knockout | VectorBuilder [en.vectorbuilder.com]
- 10. Loss or gain of function mutations in ACOX1 cause axonal loss via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Systematic comparison of CRISPR-Cas9 and RNAi screens for essential genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 029747 - Acox1[-] Strain Details [jax.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Alternative Analytical Methods for Very Long-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of very long-chain fatty acyl-CoAs (VLCFA-CoAs) is critical for understanding their roles in cellular metabolism and the pathophysiology of various diseases, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome. This guide provides a comprehensive comparison of leading and alternative analytical methods for the determination of VLCFA-CoAs, offering insights into their principles, performance, and experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Method Comparison
The selection of an analytical method for VLCFA-CoA quantification hinges on the specific requirements of the study, such as the need for high sensitivity, high throughput, or real-time analysis in living cells. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for its sensitivity and specificity, other methods offer unique advantages.
Quantitative Performance Data
The following table summarizes the key performance characteristics of the most common analytical methods for VLCFA-CoA analysis.
| Method | Principle | Typical Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and quantification. | Sub-picomole to low picomole range[1] | Medium | High sensitivity, high specificity, ability to quantify multiple analytes simultaneously.[1][2][3] | Requires expensive equipment, complex sample preparation, and skilled operators. |
| Fluorescent Biosensors | Genetically encoded sensors that exhibit a change in fluorescence upon binding to acyl-CoAs. | Micromolar range[4][5] | High | Enables real-time monitoring in living cells, provides spatial and temporal information. | Lower sensitivity than MS-based methods, potential for interference from other cellular components. |
| Enzymatic Assays | Enzyme-coupled reactions that produce a detectable signal (colorimetric or fluorometric) proportional to the acyl-CoA concentration. | Micromolar range[4][6] | High | Simple, rapid, and suitable for high-throughput screening.[4] | May lack specificity for individual acyl-CoA species, susceptible to interference from other enzymes or substrates. |
| HPLC with UV Detection | Chromatographic separation followed by detection based on the absorbance of UV light by the Coenzyme A moiety. | Nanomole range[7] | Low to Medium | Relatively inexpensive, robust, and reliable. | Lower sensitivity and specificity compared to MS-based methods.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the key methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantification of VLCFA-CoAs in biological samples. Optimization of specific parameters may be required depending on the sample type and instrumentation.
a. Sample Preparation (from cultured cells)
-
Harvest approximately 1-10 million cells by trypsinization or scraping.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Perform lipid extraction using a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.[1]
b. LC Separation
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 20 minutes) is typically used to separate the different acyl-CoA species.[2][3]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
c. MS/MS Detection
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[1][3]
-
Scan Type: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for each VLCFA-CoA.
-
Collision Energy: Optimized for each specific analyte to achieve optimal fragmentation.
-
Data Analysis: Quantification is performed by comparing the peak areas of the analytes to those of known concentrations of stable isotope-labeled internal standards.
Fluorescent Biosensor Imaging
This protocol outlines the general steps for using a genetically encoded fluorescent biosensor to monitor VLCFA-CoA levels in living cells.
a. Cell Transfection and Expression
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish).
-
Transfect the cells with a plasmid encoding the fluorescent biosensor using a standard transfection reagent.
-
Allow the cells to express the biosensor for 24-48 hours.
b. Live-Cell Imaging
-
Replace the culture medium with a suitable imaging buffer.
-
Mount the imaging dish on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images at the appropriate excitation and emission wavelengths for the specific biosensor. For ratiometric sensors, images are acquired at two different excitation or emission wavelengths.
-
For time-lapse imaging, acquire images at regular intervals before and after the addition of a stimulus (e.g., a drug or metabolite).
c. Data Analysis
-
Correct for background fluorescence.
-
For ratiometric biosensors, calculate the ratio of the fluorescence intensities at the two wavelengths for each cell.
-
Quantify the changes in fluorescence intensity or ratio over time to determine the relative changes in VLCFA-CoA concentration.
Enzymatic Assay
This protocol is based on a commercially available fluorometric assay kit for the quantification of total fatty acyl-CoAs.
a. Sample Preparation
-
Homogenize tissue or lyse cells in the provided assay buffer.
-
Centrifuge the homogenate/lysate to pellet cellular debris.
b. Assay Procedure
-
Prepare a standard curve using the provided acyl-CoA standard.
-
Add samples and standards to the wells of a 96-well plate.
-
Add the reaction mix containing the necessary enzymes and a fluorescent probe to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).[4]
-
Measure the fluorescence intensity using a fluorescence plate reader at the recommended excitation and emission wavelengths.
c. Data Analysis
-
Subtract the background fluorescence from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the acyl-CoA standard.
-
Determine the concentration of acyl-CoAs in the samples by interpolating their fluorescence values on the standard curve.
Visualizing the Pathways: VLCFA-CoA Metabolism
Understanding the metabolic pathways involving VLCFA-CoAs is essential for interpreting analytical data and for drug development. The following diagrams, generated using the DOT language, illustrate the key steps in VLCFA-CoA biosynthesis and degradation.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Peroxisomal Disorders: Evaluating (3S)-3-hydroxytetracosanoyl-CoA in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of current and potential biomarkers for the diagnosis and monitoring of peroxisomal disorders, with a specific focus on the theoretical validation of (3S)-3-hydroxytetracosanoyl-CoA. Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by defects in peroxisome biogenesis or the function of a single peroxisomal enzyme. The accumulation of specific metabolites is a hallmark of these conditions, making biomarker analysis a cornerstone of their diagnosis.
While direct clinical validation data for this compound as a standalone biomarker is not currently available in published literature, its position as a key intermediate in the β-oxidation of very-long-chain fatty acids (VLCFAs) suggests its potential utility. This guide will objectively compare the performance of established and emerging biomarkers, providing supporting experimental data and protocols, and contextualize the potential role of this compound.
Comparison of Key Biomarkers for Peroxisomal Disorders
The following table summarizes the performance characteristics of the most relevant biomarkers for peroxisomal disorders, particularly Peroxisome Biogenesis Disorders (PBD) like Zellweger spectrum disorder (ZSD), and X-linked adrenoleukodystrophy (X-ALD).
| Biomarker | Matrix | Disorder(s) | Sensitivity | Specificity | Key Advantages | Limitations |
| Very-Long-Chain Fatty Acids (VLCFA) | Plasma, Fibroblasts | ZSD, X-ALD, ACOX1 and DBP deficiency[1] | High (nearly 100% for male X-ALD)[2] | Good | Gold standard, widely available. | 15-20% of female X-ALD carriers have normal VLCFA levels[2]; Less sensitive in milder ZSD phenotypes; Laborious and time-consuming analysis[2]. |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | Dried Blood Spots (DBS), Plasma | ZSD, X-ALD[3][4] | High (89.2% for ZSD in DBS, superior to VLCFA for female X-ALD carriers)[2][3][5] | High | Amenable to high-throughput screening (newborn screening); Faster analysis than VLCFA[2]. | Less established than VLCFA for all peroxisomal disorders. |
| Dicarboxylic Acylcarnitines (C20-DC, C22-DC) | Plasma, Urine | PBD[6][7] | High (C20-DC: 100% for PBD)[6][8] | High (low false positive rate)[6][8] | Highly sensitive and specific for PBD; Can be analyzed by LC-MS/MS. | Not widely adopted in all clinical laboratories[6]; May not be elevated in all peroxisomal disorders[6]. |
| This compound | (Theoretical) Plasma, Tissues | (Potential) ZSD, DBP deficiency | Not Established | Not Established | Direct intermediate of the affected pathway. | No direct measurement data in patients; Technically challenging to measure. |
The Potential of this compound as a Biomarker
This compound is a specific intermediate in the peroxisomal β-oxidation of tetracosanoyl-CoA (C24:0-CoA). In disorders where this pathway is impaired, such as D-bifunctional protein (DBP) deficiency, a buildup of this intermediate is theoretically expected.
Logical Relationship of Biomarker Accumulation in Peroxisomal β-Oxidation Defects
References
- 1. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of C26:0-lysophosphatidylcholine and C26:0-carnitine as diagnostic markers for Zellweger spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma C24:0- and C26:0-lysophosphatidylcholines are reliable biomarkers for the diagnosis of peroxisomal β-oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dicarboxylic acylcarnitine biomarkers in peroxisome biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urine acylcarnitine analysis by ESI-MS/MS: a new tool for the diagnosis of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring technical aspects of biomarker assays: verification, validation and pre-analytical variables - Methods for the evaluation of biomarkers in patients with kidney and liver diseases: multicentre research programme including ELUCIDATE RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (3S)-3-hydroxytetracosanoyl-CoA: A Procedural Guide
The core principle in the absence of a specific SDS is to treat the substance as hazardous. All waste disposal must comply with local, state, and federal regulations.[1] Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and ensuring compliance.[1]
Immediate Safety and Handling Protocols
When preparing (3S)-3-hydroxytetracosanoyl-CoA for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE), as would be specified in a standard SDS. This typically includes gloves, safety glasses, and a lab coat.[1] Waste should be handled in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Disposal Procedure Summary
The following table outlines the key stages and responsibilities in the disposal process for this compound.
| Stage | Action | Responsible Party | Key Considerations |
| 1. Waste Identification & Segregation | Identify the waste as a solid chemical. Segregate from other waste streams (e.g., biological, radioactive, sharps).[1] | Researcher/Scientist | Do not mix with incompatible materials. Store in a designated satellite accumulation area. |
| 2. Container Labeling | Label the waste container with "Hazardous Waste," the full chemical name, and the accumulation start date.[2][3] | Researcher/Scientist | Ensure the label is clear, legible, and securely attached. |
| 3. Secure Packaging | Use a compatible, leak-proof container with a secure lid.[1][2] | Researcher/Scientist | The container must be in good condition, with no cracks or leaks.[3] |
| 4. EHS Consultation & Pickup | Contact your institution's EHS department to schedule a waste pickup.[1] | Researcher/Scientist & EHS Department | Provide EHS with all necessary information about the waste. |
| 5. Final Disposal | The licensed waste disposal contractor, arranged by EHS, will transport and dispose of the waste. | EHS Department & Licensed Contractor | Disposal methods may include incineration or other treatments appropriate for chemical waste.[4] |
Experimental Protocols for Disposal
Protocol 1: Preparing Solid this compound for Disposal
-
Don Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses, and a lab coat.
-
Work in a Ventilated Area: Conduct all handling of the solid compound within a certified chemical fume hood to prevent inhalation of any fine particulates.
-
Transfer to Waste Container: Carefully transfer the solid this compound waste into a designated, compatible hazardous waste container. The container should be clean, dry, and made of a material that will not react with the compound.
-
Secure and Label Container: Securely cap the container.[2][5] Affix a "Hazardous Waste" label, clearly writing "this compound" and the date.
-
Store Appropriately: Place the container in your laboratory's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[2]
-
Arrange for Disposal: Contact your institution's EHS office to request a hazardous waste pickup.
Protocol 2: Decontamination of Empty Containers
-
Initial Rinse: For containers that held this compound, perform a triple rinse with a suitable solvent (e.g., ethanol (B145695) or another solvent capable of dissolving the compound).[3][6]
-
Collect Rinsate: The solvent from all three rinses must be collected and disposed of as hazardous waste.[3][6] Do not discharge the rinsate down the drain.[6]
-
Final Rinse: After the solvent rinse, wash the container with soap and water.
-
Container Disposal: Once decontaminated, deface the original label and dispose of the empty container in the regular trash, unless institutional policy dictates otherwise.[6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. vumc.org [vumc.org]
Essential Safety and Handling Guidance for (3S)-3-hydroxytetracosanoyl-CoA
Disclaimer: A specific Safety Data Sheet (SDS) for (3S)-3-hydroxytetracosanoyl-CoA was not found in publicly available databases. The following guidance is based on general best practices for handling powdered biochemicals and long-chain fatty acyl-CoA compounds. This information is intended for experienced researchers and is not a substitute for a substance-specific SDS. Always consult the SDS provided by your supplier before handling any chemical.
This compound is a very long-chain fatty acyl-CoA that is a human and Saccharomyces cerevisiae metabolite[1]. As with any chemical of unknown specific toxicity, it should be handled with care in a laboratory setting. The primary risks associated with powdered biochemicals include inhalation of dust and contamination of skin and eyes.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed[2]. However, the following table summarizes the minimum recommended PPE for handling this compound in a powdered form.
| Body Part | Recommended PPE | Specifications |
| Eyes | Safety glasses with side shields or safety goggles | Must be worn at all times in the laboratory[3]. |
| Hands | Disposable nitrile gloves | Should be inspected before use and changed frequently, especially if contaminated[3]. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage[4]. |
| Respiratory | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation[2]. |
Operational Plan
1. Engineering Controls:
-
All work involving the weighing and reconstitution of powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with absorbent, disposable bench paper.
-
Weighing: Use a microbalance within the fume hood. Handle the powder carefully to avoid creating dust. Use anti-static weighing dishes if necessary.
-
Reconstitution: If dissolving the powder, add the solvent slowly to the vial containing the powder. Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
-
Cleaning: After handling, decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all contaminated disposable materials as chemical waste.
3. First Aid Measures (General):
-
Inhalation: If dust is inhaled, move the individual to fresh air. Seek medical attention if breathing becomes difficult.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: If the powder comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound should be considered chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing dishes, and any unused powder. Collect in a clearly labeled, sealed waste container.
-
Liquid Waste: Solutions of this compound should be collected in a labeled, sealed waste container. Do not pour down the drain.
Workflow for Handling this compound
Caption: A generalized workflow for the safe handling and disposal of powdered biochemicals.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
